(2R)-Atecegatran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917904-13-3 |
|---|---|
Molecular Formula |
C21H21ClF2N4O4 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16?,17-/m1/s1 |
InChI Key |
QTUUCFVBSVJGOH-ZYMOGRSISA-N |
Isomeric SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O |
Canonical SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atecegatran, metabolite of AZD0837; atecegatran metoxil. |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of (2R)-Atecegatran (AR-H067637)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2R)-Atecegatran, with the developmental code AR-H067637, is a potent, selective, and reversible direct inhibitor of thrombin. It is the active metabolite of the orally administered prodrug, Atecegatran metoxil (AZD0837). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its binding kinetics, potency, and selectivity. Furthermore, it outlines the experimental protocols for key assays used in its characterization and visualizes its mechanism and associated experimental workflows through detailed diagrams.
Core Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect through the direct, competitive, and reversible inhibition of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] Thrombin plays a central role in hemostasis by converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot. Thrombin also amplifies its own generation by activating upstream clotting factors (Factors V, VIII, and XI) and promotes platelet activation and aggregation.
By binding to the active site of thrombin, this compound effectively blocks its enzymatic activity. This inhibition is rapid and reversible, allowing for a predictable and dose-dependent anticoagulant response.[1][2] A key feature of this compound is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is bound to fibrin or thrombomodulin.[1][2] This ensures a comprehensive anticoagulant effect within the complex physiological environment of a developing thrombus.
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for this compound.
Quantitative Pharmacological Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound (AR-H067637)
| Parameter | Value | Description | Reference(s) |
| Ki (Thrombin) | 2-4 nM | Inhibition constant for thrombin, indicating high binding affinity. | [1][2][3] |
| IC50 (Free Thrombin Generation) | 0.6 µM | Concentration for 50% inhibition of free thrombin generation in platelet-poor plasma. | [1][2] |
| IC50 (Fluid Phase Thrombin) | 140 nM | Concentration for 50% inhibition of thrombin in solution. | [2] |
| IC50 (Fibrin-Bound Thrombin) | 145 nM | Concentration for 50% inhibition of thrombin bound to a fibrin clot. | [2] |
| IC50 (Thrombin Time Assay) | 93 nM | Concentration for 50% inhibition in a thrombin time (TT) coagulation assay. | [1][2] |
| IC50 (Ecarin Clotting Time Assay) | 220 nM | Concentration for 50% inhibition in an ecarin clotting time (ECT) assay. | [1][2] |
| IC50 (Platelet Activation) | 8.4 nM | Concentration for 50% inhibition of thrombin-induced platelet activation (GPIIb/IIIa exposure). | [1][2] |
| IC50 (Platelet Aggregation) | 0.9 nM | Concentration for 50% inhibition of thrombin-induced platelet aggregation. | [1][2] |
Table 2: In Vivo Antithrombotic Efficacy of this compound (AR-H067637) in Rats
| Parameter | Plasma Concentration for 50% Inhibition (IC50) | Description | Reference(s) |
| Venous Thrombosis | 0.13 µM | Plasma concentration required to achieve 50% inhibition of thrombus size in a rat model of venous thrombosis. | [4] |
| Arterial Thrombosis | 0.55 µM | Plasma concentration required to achieve 50% inhibition of thrombus size in a rat model of arterial thrombosis. | [4] |
Table 3: Selectivity of this compound (AR-H067637)
| Enzyme | Selectivity vs. Thrombin | Description | Reference(s) |
| Trypsin | Lower | This compound shows some inhibitory activity against trypsin. | [1][2] |
| Other Serine Proteases in Hemostasis | High | Selective for thrombin over other serine proteases involved in the coagulation cascade (e.g., Factor Xa, Factor IXa, plasmin, tPA). | [1][2] |
Detailed Experimental Protocols
The characterization of this compound relies on a suite of standardized biochemical and pharmacological assays. The following sections provide detailed methodologies for these key experiments.
Thrombin Inhibition Assay (Chromogenic)
This assay quantifies the direct inhibitory activity of a compound on purified thrombin.
-
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a specific chromogenic substrate. The cleavage of the substrate by thrombin releases a chromophore (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is inversely proportional to the inhibitory activity.
-
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and a carrier protein like BSA)
-
This compound (or other test inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the initial reaction velocity (rate of color change).
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Plasma Coagulation Assays
These assays measure the effect of an inhibitor on the overall clotting time of plasma, reflecting its impact on the coagulation cascade.
-
Activated Partial Thromboplastin Time (aPTT):
-
Principle: Measures the integrity of the intrinsic and common coagulation pathways. Plasma is incubated with a contact activator and a phospholipid reagent, and the clotting time is measured after the addition of calcium.
-
Procedure:
-
Citrated platelet-poor plasma is pre-warmed to 37°C.
-
A solution of this compound is added to the plasma.
-
An aPTT reagent (containing a contact activator like silica and phospholipids) is added, and the mixture is incubated for a specific time.
-
Calcium chloride is added to initiate clotting, and the time to clot formation is recorded.
-
-
-
Prothrombin Time (PT):
-
Principle: Assesses the extrinsic and common pathways. Clotting is initiated by adding thromboplastin (a source of tissue factor and phospholipids) and calcium to the plasma.
-
Procedure:
-
Citrated platelet-poor plasma is pre-warmed to 37°C.
-
A solution of this compound is added.
-
A PT reagent (thromboplastin and calcium chloride) is added, and the time to clot formation is measured.
-
-
-
Ecarin Clotting Time (ECT):
-
Principle: A specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by the direct thrombin inhibitor. The clotting time is proportional to the concentration of the inhibitor.
-
Procedure:
-
Citrated platelet-poor plasma is pre-warmed to 37°C.
-
A solution of this compound is added.
-
Ecarin reagent is added to initiate the reaction, and the time to clot formation is measured.
-
-
Biacore (Surface Plasmon Resonance) Analysis
This technique provides real-time, label-free analysis of the binding kinetics between an inhibitor and its target protein.
-
Principle: Thrombin is immobilized on a sensor chip. A solution containing this compound is flowed over the chip surface. The binding of this compound to thrombin causes a change in the refractive index at the surface, which is detected as a response in a sensorgram. By analyzing the association and dissociation phases of the sensorgram, the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) can be determined.
-
Procedure:
-
Immobilize human α-thrombin onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
Prepare a series of concentrations of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate, followed by a buffer wash.
-
Record the sensorgrams for each concentration.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD).
-
Conclusion
This compound is a highly potent and selective direct thrombin inhibitor that acts via a competitive and reversible mechanism. Its ability to inhibit both free and clot-bound thrombin, combined with its predictable pharmacokinetic and pharmacodynamic profile, underscores its potential as an effective anticoagulant agent. The experimental methodologies detailed herein provide a robust framework for the characterization of this compound and other direct thrombin inhibitors in a research and drug development setting.
References
- 1. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of an immediate-release formulation of theoral direct thrombin inhibitor AZD0837 in the prevention of stroke and systemic embolism in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exposure–response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of (2R)-Atecegatran (AZD0837)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Atecegatran, also known as AZD0837 and Atecegatran metoxil, is a direct thrombin inhibitor that was under development by AstraZeneca for the prevention of stroke and systemic embolic events in patients with atrial fibrillation. It is a prodrug that is rapidly converted in vivo to its active form, AR-H067637, a potent and reversible inhibitor of both free and clot-bound thrombin.[1][2][3] Although the clinical development of this compound was discontinued, its study provides valuable insights into the design and development of oral anticoagulants. This technical guide details the discovery rationale, synthesis, mechanism of action, and available clinical data for this compound.
Discovery and Rationale
This compound was developed as a next-generation oral anticoagulant, aiming to overcome the limitations of traditional therapies like warfarin, such as the need for frequent monitoring and the risk of food and drug interactions. The discovery process focused on identifying a potent, selective, and orally bioavailable direct thrombin inhibitor with a predictable pharmacokinetic and pharmacodynamic profile.
The design of this compound centered on a non-peptidic small molecule that could effectively bind to the active site of thrombin. The inclusion of an azetidine scaffold was a key structural feature. The (2R) configuration of the hydroxyacetyl group and the (2S) configuration of the azetidine-2-carboxamide were crucial for optimal binding and inhibitory activity. The molecule was designed as a prodrug, "metoxil," to enhance its oral absorption and bioavailability.
Synthesis
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed journals, the synthesis of structurally related compounds and the general chemical principles suggest a multi-step process. The key steps would likely involve the synthesis of the chiral azetidine core, the preparation of the substituted phenylglyoxylic acid derivative, and the final coupling and amidine formation. The IUPAC name of this compound is (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide.
A plausible synthetic approach would involve:
-
Synthesis of the (2S)-azetidine-2-carboxamide fragment: This would likely start from a commercially available chiral starting material, such as a protected L-proline derivative, which could be converted to the corresponding azetidine through a series of ring-contraction and functional group manipulation steps.
-
Preparation of the (2R)-[3-chloro-5-(difluoromethoxy)phenyl]glyoxylic acid: This would involve the synthesis of the substituted benzene ring followed by oxidation to the glyoxylic acid.
-
Coupling of the two fragments: The azetidine fragment would be coupled with the phenylglyoxylic acid derivative using standard peptide coupling reagents.
-
Introduction of the methoxycarbamimidoyl group: The final step would involve the conversion of a nitrile or a similar precursor on the benzylamine moiety to the desired methoxycarbamimidoyl group.
Mechanism of Action
This compound acts as an anticoagulant by inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade. As a prodrug, it is absorbed and then bioconverted to its active form, AR-H067637.
AR-H067637 is a selective and reversible direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is the final step in the formation of a blood clot. By inhibiting thrombin, it also indirectly inhibits thrombin-induced platelet aggregation.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols from the preclinical and clinical development of this compound are proprietary to the developing company. However, based on published clinical trial data, the following methodologies were employed:
Pharmacokinetic Analysis: Plasma concentrations of this compound and its active metabolite AR-H067637 were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and half-life (t1/2) were calculated using non-compartmental analysis.
Pharmacodynamic Assessments: The anticoagulant effect of this compound was assessed using various coagulation assays, including:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of coagulation.
-
Ecarin Clotting Time (ECT): A specific measure of direct thrombin inhibition.
-
Thrombin Time (TT): Measures the time it takes for a clot to form in the plasma of a blood sample containing an anticoagulant, after an excess of thrombin has been added.
-
Thrombin Generation Assay (TGA): Provides a global assessment of the coagulability of plasma.
Quantitative Data
The following tables summarize the available quantitative data for this compound from clinical studies.
Table 1: Pharmacokinetic Parameters of AR-H067637 (Active Metabolite) in Healthy Male Subjects (Single Oral Doses of AZD0837) [4]
| Dose of AZD0837 (mg) | Cmax (ng/mL) [Geometric Mean (CV%)] | AUC (ng·h/mL) [Geometric Mean (CV%)] | t1/2 (h) [Mean] |
| 15 | 28.1 (31) | 229 (34) | 9.3 |
| 50 | 90.4 (19) | 785 (21) | 9.3 |
| 150 | 258 (16) | 2390 (22) | 9.3 |
| 300 | 486 (20) | 4980 (28) | 9.3 |
| 450 | 660 (23) | 7220 (28) | 9.3 |
| 600 | 823 (28) | 9130 (28) | 9.3 |
| 750 | 973 (22) | 11100 (28) | 9.3 |
Table 2: Pharmacodynamic Effects of a Single 300 mg Oral Dose of AZD0837 in Healthy Subjects [4]
| Parameter | Baseline (Mean ± SD) | Maximum Effect (Mean ± SD) |
| aPTT (s) | 30.1 ± 2.6 | 45.2 ± 4.9 |
| ECT (s) | 35.4 ± 3.1 | 108.9 ± 18.7 |
| TT (s) | 16.8 ± 1.1 | >120 |
Table 3: Bleeding Events in a Phase II Study in Patients with Atrial Fibrillation (3-9 months treatment) [3]
| Treatment Group | Total Bleeding Events (%) | Clinically Relevant Bleeding Events (%) |
| AZD0837 150 mg once daily | 5.3 | Not Reported |
| AZD0837 300 mg once daily | 8.7 | Lower than VKA |
| AZD0837 450 mg once daily | 14.7 | Not Reported |
| AZD0837 200 mg twice daily | 12.0 | Not Reported |
| Vitamin K Antagonist (VKA) | 14.5 | Not Reported |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a first-in-human clinical trial of a novel oral anticoagulant like this compound.
Caption: A generalized workflow for a Phase I clinical trial.
Conclusion
This compound (AZD0837) represents a significant effort in the development of oral direct thrombin inhibitors. Its design as a prodrug with a specific stereochemistry highlights the medicinal chemistry strategies employed to achieve desirable pharmacokinetic and pharmacodynamic properties. Although its development was halted, the data gathered from its clinical evaluation contribute to the broader understanding of this class of anticoagulants and can inform the design of future therapeutic agents. The information presented in this guide provides a comprehensive overview for researchers and professionals in the field of drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atecegatran fexenetil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
An In-depth Technical Guide on the Structure-Activity Relationship of (2R)-Atecegatran
For Researchers, Scientists, and Drug Development Professionals
(2R)-Atecegatran, also known as AZD0837, is a prodrug of the potent and selective direct thrombin inhibitor AR-H067637. Developed by AstraZeneca, this compound has been a subject of interest in the pursuit of effective oral anticoagulants. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the molecular features that govern its interaction with thrombin and its overall pharmacological profile.
Core Structure and Pharmacophore
The active form of this compound, AR-H067637, is a competitive, reversible inhibitor of human α-thrombin with a high affinity, exhibiting an inhibition constant (Kᵢ) in the range of 2-4 nM.[1] The molecule's design incorporates key pharmacophoric elements that facilitate its binding to the active site of thrombin.
The fundamental structure of AR-H067637 consists of a central azetidine ring, a substituted phenylglycolamide moiety, and a p-amidinobenzylamine group. Each of these components plays a critical role in the molecule's ability to inhibit thrombin effectively.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive table of analogues with their corresponding activities is not publicly available in peer-reviewed literature, analysis of the core structure and data from related compounds in patents and publications allow for a detailed SAR exploration.
The Role of the p-Amidinobenzylamine Moiety
The positively charged amidine group is a crucial feature for potent thrombin inhibition. It mimics the side chain of arginine, the natural substrate of thrombin, and forms a strong salt bridge with the carboxylate of Asp189 in the S1 pocket of the thrombin active site. This interaction is a hallmark of most direct thrombin inhibitors and is the primary anchor for the inhibitor in the active site.
The Azetidine Ring as a Central Scaffold
The azetidine ring serves as a rigid scaffold, correctly orienting the other key functional groups for optimal interaction with the thrombin active site. The stereochemistry of the substituents on the azetidine ring is critical for activity. The (2S) configuration of the carboxamide group is essential for proper positioning of the p-amidinobenzylamine moiety into the S1 pocket.
The Phenylglycolamide Moiety and Interactions with the S2-S4 Pockets
The (2R)-hydroxyacetyl group attached to the azetidine nitrogen is crucial for potency. The hydroxyl group can form hydrogen bonds with backbone atoms in the S2 pocket of thrombin, such as the carbonyl of Gly216. The phenyl ring, substituted with a 3-chloro and a 5-difluoromethoxy group, occupies the more hydrophobic S2-S4 pockets of the enzyme.
The nature and position of the substituents on this phenyl ring significantly influence the inhibitory activity:
-
Halogen Substitution: The presence of a chlorine atom at the 3-position likely enhances van der Waals interactions within the hydrophobic pocket.
-
Difluoromethoxy Group: The difluoromethoxy group at the 5-position is a key feature. The fluorine atoms can engage in favorable interactions, such as dipole-dipole or weak hydrogen bonding, with the enzyme. This group also contributes to the overall lipophilicity of the molecule, which can impact its pharmacokinetic properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for the active metabolite of this compound, AR-H067637.
| Parameter | Value | Assay Type | Reference |
| Thrombin Inhibition (Kᵢ) | 2-4 nM | Biochemical Assay | [1] |
| Thrombin-induced Platelet Aggregation (IC₅₀) | 0.9 nM | In vitro assay | [1] |
| Thrombin-induced Glycoprotein IIb/IIIa Exposure (IC₅₀) | 8.4 nM | In vitro assay | [1] |
| Thrombin Time (Plasma IC₅₀) | 93 nM | Plasma Coagulation Assay | [1] |
| Ecarin Clotting Time (Plasma IC₅₀) | 220 nM | Plasma Coagulation Assay | [1] |
| Thrombin Generation (IC₅₀) | 0.6 µM | Plasma Coagulation Assay | [1] |
Selectivity Profile
AR-H067637 is a highly selective inhibitor of thrombin. It shows significantly less activity against other related serine proteases involved in hemostasis, with the exception of trypsin. This selectivity is crucial for minimizing off-target effects and improving the safety profile of the drug.
Experimental Protocols
Thrombin Inhibition Assay
The inhibitory activity of AR-H067637 against human α-thrombin was determined using a chromogenic substrate assay.[1]
Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of thrombin on a synthetic substrate that releases a colored product upon cleavage.
Methodology:
-
Human α-thrombin is pre-incubated with varying concentrations of the test compound (AR-H067637) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4, containing polyethylene glycol).
-
The enzymatic reaction is initiated by the addition of a chromogenic thrombin substrate (e.g., S-2238).
-
The rate of the reaction, measured by the change in absorbance at 405 nm over time, is monitored using a microplate reader.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Plasma Coagulation Assays
The anticoagulant effect of AR-H067637 was assessed in various plasma-based clotting assays.[1]
-
Thrombin Time (TT): Measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin.
-
Ecarin Clotting Time (ECT): Measures the time to clot formation after the addition of ecarin, a prothrombin activator from the venom of the saw-scaled viper. This assay is specific for direct thrombin inhibitors.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.
For these assays, citrated human plasma is incubated with different concentrations of AR-H067637, and the time to clot formation is measured after the addition of the respective reagents.
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key concepts related to the structure-activity relationship of this compound's active form, AR-H067637.
Caption: Key pharmacophoric interactions of AR-H067637 with the thrombin active site.
Caption: Workflow for the in vitro thrombin inhibition assay.
Conclusion
The structure-activity relationship of this compound is a well-defined example of rational drug design for direct thrombin inhibitors. The key to its high potency and selectivity lies in the precise arrangement of its functional groups, which allows for optimal interactions with the S1, S2, and S4 pockets of the thrombin active site. The p-amidinobenzylamine moiety provides the critical anchoring interaction, while the substituted phenylglycolamide group fine-tunes the binding affinity and selectivity. The rigid azetidine scaffold serves to hold these key fragments in the correct orientation for effective enzyme inhibition. This detailed understanding of the SAR provides a valuable framework for the design and development of future generations of anticoagulants.
References
(2R)-Atecegatran: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Atecegatran, also known as atecegatran metoxil or AZD0837, is a promising oral anticoagulant that has undergone significant preclinical and clinical investigation. This technical guide provides an in-depth overview of the target identification and validation for this compound, focusing on its active form, AR-H067637. We will delve into the quantitative data supporting its mechanism of action, detailed experimental protocols for its characterization, and a visual representation of its interaction with the coagulation cascade. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and thrombosis.
Introduction
Thromboembolic diseases, such as stroke and venous thromboembolism, are a leading cause of morbidity and mortality worldwide. A key enzyme in the coagulation cascade, thrombin (Factor IIa), represents a prime target for anticoagulant therapy. This compound was developed as a novel, orally bioavailable direct thrombin inhibitor. It is a prodrug that is rapidly converted in vivo to its active metabolite, AR-H067637, a potent, selective, and reversible inhibitor of thrombin. This guide will focus on the scientific evidence and methodologies used to identify and validate thrombin as the primary target of AR-H067637.
Target Identification
The identification of thrombin as the target of this compound's active metabolite, AR-H067637, was based on its structural similarity to known thrombin inhibitors and its potent anticoagulant effects observed in plasma-based clotting assays. The primary hypothesis was that AR-H067637 directly inhibits thrombin, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation.
Target Validation
The validation of thrombin as the direct target of AR-H067637 involved a series of in vitro and in vivo studies to characterize its binding affinity, inhibitory activity, and functional effects on blood coagulation.
Quantitative Data Summary
The following tables summarize the key quantitative data that validate the potent and selective inhibition of thrombin by AR-H067637.
Table 1: In Vitro Thrombin Inhibition by AR-H067637
| Parameter | Value | Description |
| Ki (Thrombin) | 2-4 nM | Inhibition constant, indicating high binding affinity to thrombin. |
| IC50 (Thrombin) | 0.9 nM | Concentration causing 50% inhibition of thrombin-induced platelet aggregation. |
| IC50 (Thrombin Generation) | 0.6 µM | Concentration causing 50% inhibition of the total amount of free thrombin generated in platelet-poor plasma. |
Table 2: Effect of AR-H067637 on Plasma Coagulation Assays
| Assay | IC50 Value | Description |
| Activated Partial Thromboplastin Time (APTT) | 93 - 220 nM | Measures the integrity of the intrinsic and common pathways of coagulation. |
| Prothrombin Time (PT) | > 1 µM | Measures the integrity of the extrinsic and common pathways of coagulation. The higher IC50 suggests less effect on the extrinsic pathway initiation. |
| Thrombin Time (TT) | 93 nM | Directly measures the time for a clot to form after the addition of thrombin to plasma, highly sensitive to thrombin inhibitors. |
| Ecarin Clotting Time (ECT) | 220 nM | Measures the inhibition of prothrombin activation by ecarin, specific for direct thrombin inhibitors. |
Table 3: In Vivo Antithrombotic Efficacy of AR-H067637 in Rat Models
| Thrombosis Model | IC50 (Plasma Concentration) |
| Venous Thrombosis | 0.13 µM |
| Arterial Thrombosis | 0.55 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the target validation of AR-H067637. These protocols are based on standard laboratory procedures and the information available from the preclinical characterization of this compound.
Thrombin Inhibition Assay (Ki Determination)
This assay determines the inhibition constant (Ki) of a compound against thrombin, reflecting its binding affinity.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and PEG)
-
AR-H067637 at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of AR-H067637 in assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of AR-H067637 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive and the inhibitor concentration is close to the Ki.
Activated Partial Thromboplastin Time (APTT) Assay
This assay assesses the effect of an inhibitor on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
APTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
AR-H067637 at various concentrations
-
Coagulometer
Procedure:
-
Prepare dilutions of AR-H067637 in PPP.
-
Pre-warm the PPP samples, APTT reagent, and CaCl2 solution to 37°C.
-
In a cuvette, mix a volume of the PPP sample (with or without inhibitor) with an equal volume of the APTT reagent.
-
Incubate the mixture for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting cascade by adding a pre-warmed CaCl2 solution to the cuvette.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
The IC50 value is determined by plotting the clotting time against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Prothrombin Time (PT) Assay
This assay evaluates the effect of an inhibitor on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
PT reagent (containing tissue factor and phospholipids)
-
AR-H067637 at various concentrations
-
Coagulometer
Procedure:
-
Prepare dilutions of AR-H067637 in PPP.
-
Pre-warm the PPP samples and the PT reagent to 37°C.
-
In a cuvette, add a volume of the PPP sample (with or without inhibitor).
-
Initiate the clotting cascade by adding a pre-warmed PT reagent to the cuvette.
-
The coagulometer will detect the clot formation and record the clotting time in seconds.
-
The effect of the inhibitor is assessed by the prolongation of the clotting time compared to a control.
Thrombin Time (TT) Assay
This assay directly measures the inhibitory effect on thrombin-mediated conversion of fibrinogen to fibrin.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Thrombin reagent (a standardized solution of bovine or human thrombin)
-
AR-H067637 at various concentrations
-
Coagulometer
Procedure:
-
Prepare dilutions of AR-H067637 in PPP.
-
Pre-warm the PPP samples and the thrombin reagent to 37°C.
-
In a cuvette, add a volume of the PPP sample (with or without inhibitor).
-
Initiate clotting by adding a pre-warmed thrombin reagent to the cuvette.
-
The coagulometer will measure the time to clot formation.
-
The IC50 value is determined by analyzing the dose-dependent prolongation of the thrombin time.
Signaling Pathway and Mechanism of Action
The following diagrams illustrate the coagulation cascade and the specific point of intervention by AR-H067637.
Figure 1: Coagulation Cascade and this compound's Point of Inhibition.
Figure 2: Workflow for Target Identification and Validation.
Conclusion
The comprehensive preclinical data strongly support the identification and validation of thrombin as the primary and direct target of AR-H067637, the active metabolite of this compound. The potent in vitro inhibition of thrombin, demonstrated by a low nanomolar Ki, translates into effective anticoagulant activity in various plasma-based assays and significant antithrombotic efficacy in in vivo models. This body of evidence provides a solid foundation for the clinical development of this compound as an oral anticoagulant for the prevention and treatment of thromboembolic disorders. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation and development of novel antithrombotic agents.
(2R)-Atecegatran: A Comprehensive Technical Guide to its Pharmacokinetic Properties
(2R)-Atecegatran , the active form of the prodrug atecegatran metoxil (also known as AZD0837), is a potent and selective direct thrombin inhibitor that was under development for the prevention of thromboembolic events. This technical guide provides a detailed overview of the pharmacokinetic properties of this compound, with a focus on its absorption, distribution, metabolism, and excretion (ADME) characteristics. The information is intended for researchers, scientists, and drug development professionals.
Core Pharmacokinetic Parameters
Atecegatran metoxil is rapidly bioconverted to its active moiety, this compound (AR-H067637), following oral administration. The pharmacokinetic profile of this compound has been characterized by its rapid absorption and moderate half-life.
Human Pharmacokinetic Data
A first-in-man, single ascending dose study in healthy male subjects provided key insights into the pharmacokinetics of this compound. The oral bioavailability of the prodrug, atecegatran metoxil, ranged from 22% to 52%. Following administration, maximum plasma concentrations (Cmax) of this compound were achieved in approximately 1 hour (Tmax), and the mean half-life (t½) was determined to be 9.3 hours. The study also noted low to moderate inter-individual variability in Cmax (16%) and the area under the plasma concentration-time curve (AUC) (28%).
Further investigation in a Phase II clinical trial involving patients with atrial fibrillation demonstrated a stable pharmacokinetic profile for this compound, with an inter-individual variability of 33% and minimal influence from patient demographics.
| Parameter | Value | Species | Study Population | Notes |
| Oral Bioavailability | 22 - 52% | Human | Healthy Male Volunteers | Data for the prodrug atecegatran metoxil. |
| Tmax (Time to Peak Plasma Concentration) | ~1 hour | Human | Healthy Male Volunteers | |
| t½ (Half-life) | 9.3 hours | Human | Healthy Male Volunteers | |
| Inter-individual Variability (Cmax) | 16% | Human | Healthy Male Volunteers | |
| Inter-individual Variability (AUC) | 28% | Human | Healthy Male Volunteers | |
| Inter-individual Variability (Overall PK) | 33% | Human | Atrial Fibrillation Patients |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic assessment of this compound are crucial for the replication and extension of these findings.
In Vivo Pharmacokinetic Study Design (Human)
The human pharmacokinetic data was primarily derived from a single ascending dose, first-in-man study.
-
Study Population: Healthy Caucasian male volunteers (n=44), aged 20-39 years.
-
Dosing: Single oral escalating doses of atecegatran metoxil solution (15 - 750 mg) were administered to fasting subjects.
-
Sample Collection: Blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound.
-
Pharmacodynamic Assessment: In conjunction with pharmacokinetic sampling, pharmacodynamic effects were evaluated through ex vivo measurements of activated partial thromboplastin time (APTT), ecarin coagulation time (ECT), and thrombin time (TT) in plasma.
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
While specific details for the bioanalytical method used for this compound are not publicly available, a general LC-MS/MS method for the quantification of direct thrombin inhibitors in plasma can be described. This methodology is the gold standard for its high sensitivity and specificity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. The resulting supernatant, containing the analyte, is then further processed.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. This ensures high selectivity and minimizes interference from matrix components.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Metabolism
Atecegatran metoxil undergoes rapid biotransformation to its active form, this compound (AR-H067637). A study in pigs investigating the biotransformation of AZD0837 revealed that the active metabolite, AR-H067637, is detected at very high concentrations in the bile, indicating that it is efficiently transported into the bile canaliculi. This study also suggested that the prodrug, atecegatran metoxil, is a substrate for CYP3A-mediated metabolism. The co-administration of ketoconazole, a potent CYP3A inhibitor, resulted in a 99% increase in the plasma AUC of atecegatran metoxil and a 51% increase in the plasma AUC of this compound. These findings were supported by in vitro depletion experiments using pig liver microsomes.
Excretion
The primary route of excretion for this compound appears to be through the biliary system. The study in pigs demonstrated extensive biliary excretion of AR-H067637, with 53 ± 6% of the enteral dose being recovered in the bile.
Visualizations
Metabolic Conversion of Atecegatran Metoxil
Caption: Metabolic activation of the prodrug atecegatran metoxil.
Generalized Experimental Workflow for a Preclinical Pharmacokinetic Study
Caption: Standard workflow for a preclinical pharmacokinetic study.
Signaling Pathway: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade. Thrombin plays a central role by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. By binding to the active site of thrombin, this compound blocks this conversion, thereby preventing thrombus formation.
Caption: Mechanism of action of this compound in the coagulation cascade.
The Role of (2R)-Atecegatran in the Coagulation Cascade: A Technical Guide
(2R)-Atecegatran , the active metabolite of the prodrug Atecegatran metoxil (AZD0837), is a potent, selective, and reversible direct inhibitor of thrombin, a key enzyme in the coagulation cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on coagulation parameters, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of anticoagulation.
Introduction to the Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa, which then initiates the common pathway.
At the heart of the common pathway lies thrombin (Factor IIa), a serine protease that plays a multifaceted role in hemostasis. Thrombin's primary procoagulant functions include:
-
Conversion of Fibrinogen to Fibrin: Thrombin cleaves soluble fibrinogen into insoluble fibrin monomers, which polymerize to form a soft clot.
-
Activation of Clotting Factors: Thrombin amplifies its own production by activating Factors V, VIII, and XI.
-
Activation of Factor XIII: Thrombin activates Factor XIII to Factor XIIIa, which cross-links the fibrin polymers to form a stable, hard clot.
-
Platelet Activation: Thrombin is a potent activator of platelets, inducing their aggregation at the site of injury.
Given its central role, thrombin is a prime target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) like this compound offer a targeted approach to anticoagulation by directly binding to and inhibiting the activity of thrombin.
Mechanism of Action of this compound
This compound, with the laboratory designation AR-H067637, is a competitive inhibitor of thrombin.[1] It binds directly to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[1] This inhibition is rapid and reversible.[1] By inhibiting thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin, the activation of other clotting factors, and thrombin-mediated platelet activation, thus exerting its anticoagulant effect.[1][2]
The prodrug, Atecegatran metoxil (AZD0837), is designed for oral administration and is rapidly bioconverted in the body to its active form, this compound.[3][4][5]
Quantitative Data on the Anticoagulant Activity of this compound
The inhibitory potency and anticoagulant effects of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description | Reference |
| Ki (Thrombin) | 2-4 nM | Inhibition constant for human α-thrombin, indicating high binding affinity. | [1][2] |
| IC50 (Thrombin Time) | 93 nM | Concentration required to inhibit the thrombin-induced clotting of plasma by 50%. | [1] |
| IC50 (Ecarin Clotting Time) | 220 nM | Concentration required to inhibit the ecarin-induced clotting of plasma by 50%. | [1] |
| IC50 (Thrombin Generation) | 0.6 µM | Concentration required to inhibit the total amount of free thrombin generated in platelet-poor plasma by 50%. | [1] |
| IC50 (Thrombin-induced Platelet Activation) | 8.4 nM | Concentration required to inhibit thrombin-induced platelet activation (measured by glycoprotein IIb/IIIa exposure) by 50%. | [1] |
| IC50 (Thrombin-induced Platelet Aggregation) | 0.9 nM | Concentration required to inhibit thrombin-induced platelet aggregation by 50%. | [1] |
Table 2: In Vivo Antithrombotic Efficacy of this compound in Rats
| Thrombosis Model | IC50 (Plasma Concentration) | Description | Reference |
| Venous Thrombosis | 0.13 µM | Plasma concentration required to inhibit thrombus formation in a ferric chloride-induced caval vein thrombosis model by 50%. | [3] |
| Arterial Thrombosis | 0.55 µM | Plasma concentration required to inhibit thrombus formation in a ferric chloride-induced carotid artery thrombosis model by 50%. | [3] |
Experimental Protocols
Detailed experimental protocols for the assays listed above are crucial for the replication and validation of these findings. While the specific proprietary details of the assays performed by the original investigators may not be fully public, the following sections describe the general principles and methodologies for these key experiments.
Determination of Thrombin Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. For a competitive inhibitor like this compound, it can be determined using enzyme kinetic studies.
General Protocol:
-
Reagents: Purified human α-thrombin, a chromogenic thrombin substrate (e.g., S-2238), and various concentrations of this compound.
-
Assay Principle: The rate of substrate cleavage by thrombin is measured in the presence and absence of the inhibitor. The reaction produces a colored product that can be quantified spectrophotometrically.
-
Procedure:
-
A fixed concentration of thrombin is incubated with varying concentrations of the chromogenic substrate.
-
The initial reaction velocity (V0) is measured by monitoring the change in absorbance over time.
-
This is repeated in the presence of several different fixed concentrations of this compound.
-
-
Data Analysis: The data are plotted using a Michaelis-Menten plot or a Lineweaver-Burk plot. The Ki is then calculated from the changes in the apparent Km of the substrate in the presence of the inhibitor. Biacore binding studies can also be used to determine the binding affinity directly.[1]
In Vitro Coagulation Assays
These assays measure the effect of an anticoagulant on the clotting time of plasma.
4.2.1. Activated Partial Thromboplastin Time (aPTT)
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.
General Protocol:
-
Reagents: Platelet-poor plasma (PPP), an aPTT reagent (containing a contact activator like silica and phospholipids), and calcium chloride (CaCl2).
-
Procedure:
-
PPP is pre-incubated with the aPTT reagent and a specific concentration of this compound at 37°C.
-
Clotting is initiated by the addition of CaCl2.
-
The time taken for clot formation is measured using a coagulometer.
-
-
Data Analysis: The clotting time in the presence of this compound is compared to a control (without the inhibitor). A dose-response curve can be generated to determine the concentration of this compound that doubles the aPTT.
4.2.2. Ecarin Clotting Time (ECT)
The ECT assay specifically measures the activity of direct thrombin inhibitors. Ecarin is a snake venom enzyme that directly activates prothrombin to meizothrombin, which is then inhibited by DTIs.
General Protocol:
-
Reagents: Platelet-poor plasma (PPP), ecarin solution, and various concentrations of this compound.
-
Procedure:
-
PPP is incubated with a specific concentration of (2R)-Atecega tran at 37°C.
-
Ecarin is added to initiate clotting.
-
The time to clot formation is measured.
-
-
Data Analysis: The ECT is directly proportional to the concentration of the direct thrombin inhibitor.
4.2.3. Thrombin Time (TT)
The TT assay measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin. It is highly sensitive to the presence of thrombin inhibitors.
General Protocol:
-
Reagents: Platelet-poor plasma (PPP), a standardized thrombin solution, and various concentrations of this compound.
-
Procedure:
-
PPP is incubated with a specific concentration of this compound at 37°C.
-
Thrombin solution is added to the plasma.
-
The time to clot formation is measured.
-
-
Data Analysis: A prolonged TT indicates the presence of a thrombin inhibitor.
Thrombin Generation Assay (TGA)
The TGA provides a more global assessment of the coagulation process by measuring the total amount of thrombin generated over time in plasma.
General Protocol:
-
Reagents: Platelet-poor plasma (PPP), a tissue factor/phospholipid reagent to trigger coagulation, a fluorogenic thrombin substrate, and various concentrations of this compound.
-
Procedure:
-
PPP is incubated with the trigger reagent and a specific concentration of this compound.
-
The fluorogenic substrate is added.
-
The generation of thrombin is monitored over time by measuring the fluorescence produced from the cleavage of the substrate.
-
-
Data Analysis: A thrombin generation curve is produced, from which parameters such as the endogenous thrombin potential (ETP), peak thrombin concentration, and lag time can be derived.
Visualizations
The following diagrams illustrate the role of this compound in the coagulation cascade and a typical experimental workflow.
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General experimental workflow for the aPTT assay.
Conclusion
This compound is a potent and selective direct thrombin inhibitor that demonstrates significant anticoagulant and antithrombotic activity. Its mechanism of action, centered on the direct inhibition of thrombin, makes it an effective agent for modulating the coagulation cascade. The quantitative data from in vitro and in vivo studies provide a solid basis for its further development and clinical application in the prevention and treatment of thromboembolic disorders. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this compound and other novel anticoagulants.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure-response for biomarkers of anticoagulant effects by the oral direct thrombin inhibitor AZD0837 in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
(2R)-Atecegatran's Potent Affinity for Thrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of (2R)-Atecegatran, an active metabolite also known as AR-H067637, to its target enzyme, thrombin. This compound is the biologically active form of the prodrug Atecegatran metoxil (AZD0837). This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the broader context of its mechanism of action within the coagulation cascade.
Executive Summary
This compound is a potent, selective, and reversible direct inhibitor of thrombin. Its high binding affinity is central to its anticoagulant effect. The inhibition constant (Ki) for this compound's interaction with human α-thrombin has been determined to be in the low nanomolar range, highlighting its strong inhibitory potential. This guide will delve into the experimental protocols, including surface plasmon resonance and enzyme kinetics, used to quantify this interaction, providing a comprehensive resource for researchers in the field of anticoagulation therapy.
Quantitative Binding Affinity of this compound to Thrombin
The binding affinity of this compound (AR-H067637) for thrombin has been rigorously quantified using multiple experimental approaches. The key binding parameters are summarized in the table below.
| Parameter | Value | Method | Source |
| Inhibition Constant (Ki) | 2-4 nM | Pre-steady state kinetics & Biacore direct binding studies | |
| IC50 (Thrombin-induced platelet aggregation) | 0.9 nM | In vitro platelet aggregation assay | |
| IC50 (Thrombin generation in platelet-poor plasma) | 0.6 µM | In vitro thrombin generation assay | |
| IC50 (Thrombin Time in human plasma) | 93 nM | Plasma coagulation assay | |
| IC50 (Ecarin Clotting Time in human plasma) | 220 nM | Plasma coagulation assay |
These values underscore the potent and direct inhibitory effect of this compound on thrombin, both in purified systems and in a more complex plasma environment. The low nanomolar Ki value is indicative of a very strong and specific interaction with the active site of thrombin.
Mechanism of Action: Direct Thrombin Inhibition
This compound functions as a competitive inhibitor of thrombin. This means it directly binds to the active site of the thrombin molecule, thereby preventing thrombin from interacting with its natural substrates, most notably fibrinogen. The inhibition is reversible, allowing for a dynamic regulation of anticoagulation.
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin plays a pivotal role in this process by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of the clot. By directly inhibiting thrombin, this compound effectively blocks this final crucial step, as well as other pro-coagulant activities of thrombin, such as the activation of platelets and coagulation factors V, VIII, and XI.
Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the point of intervention for this compound.
Experimental Protocols
The determination of the binding affinity of this compound to thrombin involves sophisticated biophysical and biochemical techniques. Below are detailed descriptions of the key experimental protocols.
Surface Plasmon Resonance (SPR) - Biacore
Surface plasmon resonance is a label-free technique used to measure real-time biomolecular interactions.
Objective: To determine the association (kon) and dissociation (koff) rate constants, and subsequently the equilibrium dissociation constant (KD), for the binding of this compound to immobilized thrombin.
Methodology:
-
Immobilization of Thrombin:
-
Sensor Chip: A CM5 sensor chip (carboxymethylated dextran surface) is typically used.
-
Activation: The dextran surface is activated using a standard amine coupling chemistry, involving injection of a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Coupling: Human α-thrombin is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface. The protein is covalently linked to the surface via its primary amine groups.
-
Deactivation: Any remaining active esters on the surface are deactivated by an injection of ethanolamine-HCl.
-
Reference Surface: A reference flow cell is prepared similarly but without the injection of thrombin to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Running Buffer: A physiological buffer such as HBS-EP (HEPES buffered saline with EDTA and P20 surfactant) is continuously flowed over the sensor surface.
-
Analyte Injection: A series of concentrations of this compound (AR-H067637) are prepared in the running buffer and injected sequentially over both the thrombin-immobilized and reference surfaces.
-
Data Collection: The change in the SPR signal (measured in resonance units, RU) is monitored in real-time. The association phase is observed during the injection of the analyte, and the dissociation phase is monitored during the subsequent flow of running buffer.
-
Regeneration: Between different analyte concentrations, the sensor surface is regenerated to remove any bound this compound. This is typically achieved by a short pulse of a low pH solution (e.g., glycine-HCl) or a high salt concentration buffer.
-
-
Data Analysis:
-
The sensorgrams from the reference flow cell are subtracted from the active flow cell to correct for non-specific binding and bulk effects.
-
The resulting binding curves are then fitted to a 1:1 Langmuir binding model to determine the kinetic rate constants (kon and koff).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
Workflow Diagram:
Pre-Steady State Enzyme Kinetics
Pre-steady state kinetics allows for the detailed investigation of the initial moments of an enzyme-catalyzed reaction, providing insights into the individual steps of the reaction mechanism, including inhibitor binding.
Objective: To determine the inhibition constant (Ki) of this compound for thrombin by measuring the rate of substrate hydrolysis under conditions where the enzyme-inhibitor complex has not yet reached equilibrium.
Methodology:
-
Reagents and Buffers:
-
Enzyme: Purified human α-thrombin.
-
Inhibitor: this compound (AR-H067637) at various concentrations.
-
Substrate: A chromogenic thrombin substrate, such as S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline).
-
Assay Buffer: A suitable buffer maintaining physiological pH and ionic strength (e.g., Tris-HCl buffer with NaCl and polyethylene glycol).
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate format for high-throughput analysis.
-
Thrombin and varying concentrations of this compound are pre-incubated in the assay buffer for a defined period to allow for initial binding.
-
The reaction is initiated by the addition of the chromogenic substrate S-2238.
-
The hydrolysis of S-2238 by thrombin releases p-nitroaniline, which has a distinct absorbance at 405 nm.
-
The increase in absorbance at 405 nm is monitored over time using a spectrophotometer, capturing the initial burst phase of the reaction.
-
-
Data Analysis:
-
The initial rates of the reaction (the "burst" phase) at different inhibitor concentrations are determined from the absorbance versus time plots.
-
These rates are then plotted against the inhibitor concentration.
-
The data are fitted to appropriate kinetic models (e.g., the Morrison equation for tight-binding inhibitors) to determine the Ki value. This analysis takes into account the competitive nature of the inhibition.
-
Logical Relationship Diagram:
Conclusion
This compound is a highly potent direct thrombin inhibitor with a binding affinity in the low nanomolar range. The quantitative data, derived from robust experimental methodologies such as surface plasmon resonance and pre-steady state enzyme kinetics, provide a solid foundation for understanding its mechanism of action. This technical guide offers researchers and drug development professionals a detailed overview of the binding characteristics of this compound, which is critical for the ongoing development and optimization of novel anticoagulant therapies. The provided experimental frameworks can also serve as a basis for the evaluation of other thrombin inhibitors.
(2R)-Atecegatran: A Technical Guide to Chemical Stability and Solubility
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-Atecegatran, also known as (2R)-AZD-0837, is a direct thrombin inhibitor investigated for its potential in treating thromboembolic disorders.[1][2] As with any drug candidate, a thorough understanding of its chemical stability and solubility is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the chemical stability and solubility of this compound. Due to the limited publicly available data specifically for this compound, this guide leverages established protocols and data from analogous direct thrombin inhibitors, such as dabigatran etexilate, to provide a robust framework for its physicochemical characterization.
Chemical Identity of this compound
This compound is the (R)-enantiomer of Atecegatran. Its prodrug, Atecegatran metoxil (AZD0837), is designed to be bioconverted to the active form, AR-H067637, in vivo.[3][4]
Table 1: Chemical and Physical Properties of Atecegatran Metoxil (Prodrug)
| Property | Value | Source |
| Chemical Name | (2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide | PubChem[5] |
| Synonyms | AZD0837, Atecegatran fexenetil | MedchemExpress[3], MedKoo Biosciences[4] |
| Molecular Formula | C22H23ClF2N4O5 | PubChem[5], MedKoo Biosciences[4] |
| Molecular Weight | 496.9 g/mol | PubChem[5], MedKoo Biosciences[4] |
Chemical Stability Assessment
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[6][7] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[6]
Experimental Protocol: Forced Degradation Studies
The following protocol, adapted from studies on dabigatran etexilate, outlines a comprehensive approach to assess the stability of this compound.[8][9][10]
Objective: To identify the degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-performance liquid chromatography (HPLC) system with a UV or photodiode array (PDA) detector
-
Mass spectrometer (MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 80°C for a specified period (e.g., 30 minutes).[8] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at 80°C for a specified period (e.g., 30 minutes).[8] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature for a specified period (e.g., 2 hours).[11]
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at a specified temperature (e.g., 80°C) for a defined duration (e.g., 7 days).[12]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
-
The mobile phase and column selection should be optimized to achieve adequate separation of the parent drug from its degradation products. For example, a C18 column with a gradient elution of acetonitrile and a buffer (e.g., ammonium formate or phosphate buffer) is a common starting point.[9][13]
-
Use a PDA detector to check for peak purity.
-
Couple the HPLC system to a mass spectrometer to identify the mass of the degradation products, which aids in structure elucidation.
-
Figure 1: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Potential Degradation Pathways
Based on the chemical structure of this compound and degradation pathways observed for similar molecules like dabigatran etexilate, potential degradation pathways for this compound may include:
-
Hydrolysis: The amide and ester linkages in the molecule are susceptible to hydrolysis under acidic and basic conditions.[6][14]
-
Oxidation: The nitrogen-containing moieties could be susceptible to oxidation.
-
Isomerization/Epimerization: Chiral centers in the molecule could be susceptible to epimerization under certain conditions.
Figure 2: Potential Degradation Sites
Caption: Potential sites of degradation on the this compound molecule. (Note: A specific structural image with annotated degradation sites would be inserted here in a full whitepaper.)
Solubility Assessment
Determining the solubility of this compound in various solvents and at different pH values is critical for developing both oral and parenteral formulations.
Experimental Protocol: Equilibrium Solubility Measurement
Objective: To determine the equilibrium solubility of this compound in different media.
Materials:
-
This compound drug substance
-
Various solvents (e.g., water, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400)[15]
-
Buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC system
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent or buffer in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of this compound using a validated HPLC method.
Table 2: Illustrative Solubility Data Table
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | To be determined |
| pH 1.2 Buffer | 37 | To be determined |
| pH 4.5 Buffer | 37 | To be determined |
| pH 6.8 Buffer | 37 | To be determined |
| pH 7.4 Buffer | 37 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
pH-Solubility Profile
The solubility of ionizable compounds like this compound is often pH-dependent.[16] Generating a pH-solubility profile is essential for predicting its absorption in the gastrointestinal tract and for developing pH-modifying formulations. The protocol is similar to the equilibrium solubility measurement, but it is performed across a wide range of pH values.
Figure 3: pH-Solubility Profile Generation
Caption: Workflow for generating a pH-solubility profile.
Conclusion
A comprehensive understanding of the chemical stability and solubility of this compound is a prerequisite for its successful development as a therapeutic agent. This guide provides a framework of essential experimental protocols and data presentation formats. While specific data for this compound remains limited in the public domain, the methodologies outlined, drawn from best practices and analogous compounds, offer a clear path for researchers and drug development professionals to thoroughly characterize this promising direct thrombin inhibitor. The execution of these studies will generate critical data to inform formulation strategies, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product.
References
- 1. This compound|CAS 917904-13-3|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Atecegatran Metoxil | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iajpr.com [iajpr.com]
- 9. ijbpr.net [ijbpr.net]
- 10. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. scielo.br [scielo.br]
- 14. Stability of repackaged dabigatran etexilate capsules in dose administration aids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of (2R)-Atecegatran
Audience: Researchers, scientists, and drug development professionals.
Introduction: (2R)-Atecegatran is a direct thrombin inhibitor that has been investigated for its antithrombotic effects. As with other direct-acting oral anticoagulants (DOACs), its mechanism of action involves the direct inhibition of thrombin, a key enzyme in the coagulation cascade. This document provides detailed protocols for the in vivo evaluation of this compound in established animal models of thrombosis. The protocols outlined below are based on standard methodologies used in preclinical antithrombotic drug development.[1][2][3] Quantitative data from similar direct thrombin inhibitors are presented to provide a comparative context for expected outcomes.
Mechanism of Action: Direct Thrombin Inhibition
Direct thrombin inhibitors like this compound exert their anticoagulant effect by binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Caption: Mechanism of this compound as a direct thrombin inhibitor.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of direct thrombin inhibitors is predictable, allowing for fixed-dosing regimens without the need for routine coagulation monitoring in clinical settings.[4] Key parameters from studies on dabigatran, a structurally related direct thrombin inhibitor, are summarized below.
Table 1: Pharmacokinetic Parameters of Dabigatran (as a proxy for this compound)
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Plasma Concentration | ~2 hours | [4] |
| Elimination Half-life | 12-14 hours | [4] |
| Renal Excretion | ~80% | [4][5] |
| Plasma Protein Binding | ~35% | [4] |
| Metabolism | Not metabolized by Cytochrome P450 |[4] |
Table 2: Pharmacodynamic Effects of Dabigatran
| Assay | Effect | Reference |
|---|---|---|
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | [6] |
| Ecarin Clotting Time (ECT) | Linear, dose-dependent prolongation | [6] |
| Thrombin Time (TT) | Dose-dependent prolongation |[6] |
In Vivo Experimental Protocols
Animal models are crucial for the initial testing and discovery of novel antithrombotic therapies.[1] Rodent models are frequently used due to their well-characterized thrombosis induction methods and cost-effectiveness.[3]
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Murine)
This model is widely used to evaluate arterial thrombosis.[3]
Protocol Workflow:
Caption: Workflow for the FeCl₃-induced arterial thrombosis model.
Detailed Methodology:
-
Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with an intraperitoneal injection of pentobarbital (50 mg/kg).[3]
-
Surgical Procedure: Place the anesthetized mouse in a supine position. Make a midline cervical incision to expose the right common carotid artery.
-
Drug Administration: Administer this compound or vehicle control via oral gavage or intravenous injection at predetermined times before thrombosis induction.
-
Thrombosis Induction: Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride solution onto the adventitial surface of the carotid artery for 3 minutes.[3]
-
Monitoring and Endpoint: Monitor blood flow using a Doppler flow probe. The primary endpoint is the time to complete vessel occlusion.
Inferior Vena Cava (IVC) Ligation Model for Venous Thrombosis (Murine)
This model is suitable for studying venous thrombosis and the efficacy of anticoagulants.[2]
Detailed Methodology:
-
Animal Preparation: Anesthetize mice as described in the arterial thrombosis model.
-
Surgical Procedure: Perform a midline laparotomy to expose the inferior vena cava (IVC). Ligate all side branches of the IVC between the renal veins and the iliac bifurcation using 7-0 prolene ligatures.
-
Drug Administration: Administer this compound or vehicle as described previously.
-
Thrombosis Induction: Completely ligate the IVC just below the renal veins.
-
Endpoint Assessment: After a set period (e.g., 48 hours), re-anesthetize the mice, harvest the IVC, and weigh the resulting thrombus.
Efficacy and Safety Evaluation
The efficacy of this compound is determined by its ability to prevent or reduce thrombus formation, while its primary safety concern is the risk of bleeding.
Table 3: Efficacy of Dabigatran in Preclinical and Clinical Settings
| Outcome | Result | Reference |
|---|---|---|
| Preclinical (Thrombosis Models) | ||
| Thrombus Weight Reduction | Dose-dependent decrease in venous thrombosis models | N/A |
| Time to Arterial Occlusion | Prolonged in a dose-dependent manner | N/A |
| Clinical (RE-LY Trial - Stroke Prevention in Atrial Fibrillation) | ||
| Stroke or Systemic Embolism (150 mg BID vs. Warfarin) | 1.11% vs. 1.69% per year (Superior) | [7][8] |
| Stroke or Systemic Embolism (110 mg BID vs. Warfarin) | 1.53% vs. 1.69% per year (Non-inferior) |[7][8] |
Table 4: Bleeding Risk Associated with Dabigatran
| Bleeding Event | Observation | Reference |
|---|---|---|
| Clinical (RE-LY Trial) | ||
| Major Hemorrhage (150 mg BID vs. Warfarin) | Similar rates | [8] |
| Major Hemorrhage (110 mg BID vs. Warfarin) | 20% reduction compared to Warfarin | [8] |
| Gastrointestinal Bleeding | Higher risk compared to Warfarin | [9][10] |
| Trauma Patients |
| Transfusion Requirement | Similar to matched controls |[11] |
Logical Relationship of Assessments:
Caption: Relationship between dosing, PK/PD, and clinical outcomes.
Discussion and Considerations
The in vivo evaluation of this compound should follow established protocols for antithrombotic agents. The selection of animal models should be guided by the intended clinical application (i.e., arterial vs. venous thrombosis).[12][13] Efficacy endpoints should be correlated with pharmacokinetic and pharmacodynamic data to establish a clear dose-response relationship.[14] Furthermore, a thorough assessment of bleeding risk is critical to determine the therapeutic window of the compound. While data from dabigatran provides a useful reference, dedicated studies on this compound are necessary to fully characterize its in vivo profile.
References
- 1. Animal models of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models in the Evaluation of Heparan Sulfate-Based Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics/Pharmacodynamics of Dabigatran 75 mg Twice Daily in Patients With Nonvalvular Atrial Fibrillation and Severely Impaired Renal Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy And Safety of Dabigatran Etexilate Utilization With Concomitant Dual Antiplatelet Therapy In Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Risk factors and prevention of dabigatran‐related gastrointestinal bleeding in patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review on increasing risk for gastrointestinal bleeding associated with dabigatran [signavitae.com]
- 11. THE SEVERITY OF BLEEDING AND MORTALITY IN TRAUMA PATIENTS TAKING DABIGATRAN - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atherosclerosis and Thrombosis: Insights from Large Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for (2R)-Atecegatran in Preclinical Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Atecegatran is a direct thrombin inhibitor investigated for its antithrombotic potential. Direct thrombin inhibitors represent a class of anticoagulants that specifically target and inactivate thrombin, a key enzyme in the coagulation cascade.[1][2] By directly binding to the active site of both free and fibrin-bound thrombin, these agents prevent the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][2] This document provides detailed application notes and protocols for the evaluation of this compound and similar direct thrombin inhibitors in established animal models of thrombosis. The methodologies outlined are based on extensive preclinical research with related compounds, such as dabigatran, and are intended to guide the design and execution of robust in vivo studies.
Mechanism of Action: Direct Thrombin Inhibition
This compound, as a direct thrombin inhibitor, exerts its anticoagulant effect by binding to the active site of thrombin. This action prevents thrombin from mediating the conversion of fibrinogen to fibrin, a critical step in the formation of a stable blood clot.[1] Furthermore, by inhibiting thrombin, these compounds also interfere with thrombin-induced platelet activation and aggregation.[2][3] The direct and reversible nature of this inhibition allows for a predictable anticoagulant response.[4]
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on direct thrombin inhibitors in various animal models. These data provide a reference for expected pharmacokinetic and pharmacodynamic profiles.
Table 1: Pharmacokinetic Parameters of a Representative Direct Thrombin Inhibitor (Dabigatran) in Animal Models
| Animal Model | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | Intravenous | 1 mg/kg | - | - | ~0.17 | - | [5] |
| Rat | Oral (DABE) | 10 mg/kg | - | - | - | ~6.5 | [6] |
| Dog | Intravenous | 0.5 mg/kg | - | - | ~0.58 | - | [5] |
| Dog | Oral (DABE) | 2.5 mg/kg | - | - | - | ~14-44 | [5] |
| Rabbit | Intravenous | 15 mg/kg | ~20,000 | ~0.08 | ~1.4 | - | [7] |
DABE: Dabigatran Etexilate (prodrug)
Table 2: Efficacy of a Representative Direct Thrombin Inhibitor (Dabigatran) in Animal Thrombosis Models
| Animal Model | Thrombosis Model | Endpoint | Dose | Efficacy (% inhibition) | Reference |
| Rat | Venous Stasis (Thromboplastin-induced) | Thrombus Weight | 0.3 mg/kg i.v. | ~50% | [8] |
| Rat | Venous Stasis (Thromboplastin-induced) | Thrombus Weight | 1 mg/kg i.v. | ~100% | [8] |
| Rabbit | Jugular Vein (Stenosis & Polidocanol) | Thrombus Weight | 0.03-0.5 mg/kg i.v. | Dose-dependent | [9] |
| Rabbit | Jugular Vein (Stenosis & Polidocanol) | Thrombus Weight | 1-20 mg/kg p.o. (DABE) | Dose-dependent | [9] |
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an injury-induced arterial thrombosis setting.
Materials:
-
Male Wistar rats (250-300g)
-
This compound or vehicle solution
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Filter paper (2x2 mm)
-
10% Ferric Chloride (FeCl₃) solution
-
Doppler flow probe
-
Saline
Procedure:
-
Anesthetize the rat and maintain a stable body temperature.
-
Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
Make a midline cervical incision to expose the carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe to monitor blood flow.
-
Saturate a piece of filter paper with 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 5 minutes.[10]
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow continuously until occlusion occurs or for a predefined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion (TTO).
Figure 2: FeCl₃-induced arterial thrombosis workflow.
Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model in Rats
This model simulates venous stasis, a major contributor to deep vein thrombosis.
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
This compound or vehicle solution
-
Anesthetic
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
Procedure:
-
Anesthetize the rat and maintain a stable body temperature.
-
Administer this compound or vehicle.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Carefully dissect the inferior vena cava (IVC) just below the renal veins.
-
Ligate the IVC completely with a silk suture.[10]
-
Close the abdominal incision.
-
After a predetermined time (e.g., 2, 6, or 24 hours), re-anesthetize the rat.
-
Re-open the abdomen and carefully excise the ligated IVC segment.
-
Open the IVC segment longitudinally and remove the thrombus.
-
Blot the thrombus dry and weigh it.
-
The primary endpoint is the thrombus weight.
Figure 3: IVC ligation-induced venous thrombosis workflow.
Safety and Toxicology Considerations
Preclinical safety evaluation is crucial for any new chemical entity. Standard safety pharmacology studies should be conducted to assess the effects of this compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems.[11] Bleeding time assessments, such as the tail transection model in rats, are essential to determine the hemorrhagic risk associated with the antithrombotic activity.[8]
Conclusion
The protocols and data presented provide a comprehensive framework for the preclinical evaluation of this compound and other direct thrombin inhibitors in thrombosis research. The use of standardized and well-characterized animal models is essential for obtaining reliable and reproducible data to support further drug development. Careful consideration of dose-response relationships, pharmacokinetic profiles, and safety margins will be critical in advancing promising antithrombotic candidates toward clinical application.
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal pharmacokinetics of inogatran, a low-molecular-weight thrombin inhibitor with potential use as an antithrombotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of dabigatran in a rat model of hyperlipidaemia induced by poloxamer 407 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delayed concentration effect models for dabigatran anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (2R)-Atecegatran Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Atecegatran is a potent, selective, and reversible direct thrombin inhibitor. As a key enzyme in the coagulation cascade, thrombin represents a primary target for anticoagulant therapy. These application notes provide a detailed overview of the administration of this compound in murine models, a critical step in the preclinical evaluation of its therapeutic potential for various thromboembolic disorders. The following protocols and data are synthesized from established methodologies for direct thrombin inhibitors in mice and serve as a comprehensive guide for in vivo studies.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.[1][2][3][4][5] Unlike indirect thrombin inhibitors, its action is independent of antithrombin III. By inhibiting thrombin, this compound effectively blocks both fibrin formation and thrombin-induced platelet aggregation.[3][5]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data derived from studies on direct thrombin inhibitors in mice. These values should be considered as a starting point for dose-finding studies with this compound.
Table 1: Recommended Dosage and Administration Routes for Direct Thrombin Inhibitors in Mice
| Administration Route | Vehicle | Volume | Needle Gauge |
| Oral (gavage) | 1% DMSO in saline | 0.15 mL | 20-22 G |
| Intravenous (i.v.) | Saline | 0.1 mL | 27-30 G |
| Subcutaneous (s.c.) | Saline | 0.1 mL | 25-27 G |
| Intraperitoneal (i.p.) | Saline | < 2-3 mL | 25-27 G |
Table 2: Exemplary Dosing for Direct Thrombin Inhibitors in Murine Models
| Compound | Mouse Model | Dose | Administration Route | Reference |
| Dabigatran Etexilate | Intracerebral Hemorrhage | 37.5 - 112.5 mg/kg (three times) | Oral (gavage) | --INVALID-LINK-- |
| Dabigatran Etexilate | Atherosclerosis (ApoE-/-) | Not specified in abstract | Oral | --INVALID-LINK-- |
| Lepirudin | Intracerebral Hemorrhage | 1.5 mg/kg | i.v. and s.c. | --INVALID-LINK-- |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of direct thrombin inhibitors in mice. These can be adapted for studies with this compound.
Protocol 1: Oral Administration via Gavage
This protocol is suitable for evaluating the oral bioavailability and efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 1% DMSO in sterile saline)
-
20-22 gauge gavage needles with a ball tip
-
1 mL syringes
-
Mouse scale
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling: Weigh the mouse to determine the correct dosing volume. Gently restrain the mouse.
-
Gavage Administration:
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Gently insert the gavage needle into the mouse's mouth, allowing the mouse to swallow the ball tip.
-
Advance the needle into the esophagus to the predetermined depth.
-
Slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the mouse for any signs of distress or adverse reactions following administration.
Caption: Workflow for oral administration.
Protocol 2: Intravenous Administration (Tail Vein Injection)
This protocol is used for rapid delivery of this compound directly into the systemic circulation.
Materials:
-
This compound
-
Sterile saline
-
27-30 gauge needles
-
1 mL syringes
-
Mouse restrainer
-
Heat lamp or warm water
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration.
-
Animal Preparation: Place the mouse in a restrainer. To dilate the tail veins, warm the tail using a heat lamp or by immersing it in warm water.
-
Injection:
-
Identify one of the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. Successful injection will be indicated by the absence of resistance and no bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Caption: Workflow for intravenous injection.
Protocol 3: Murine Thrombosis Model (FeCl₃-Induced)
This model is used to evaluate the antithrombotic efficacy of this compound.
Materials:
-
This compound dosing solution
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments
-
Filter paper (1x2 mm)
-
10% Ferric chloride (FeCl₃) solution
-
Doppler flow probe
Procedure:
-
Drug Administration: Administer this compound via the desired route (oral or i.v.) at a predetermined time before inducing thrombosis.
-
Anesthesia and Surgery: Anesthetize the mouse. Make a midline cervical incision to expose the carotid artery.
-
Thrombosis Induction:
-
Place a Doppler flow probe under the carotid artery to monitor blood flow.
-
Saturate a piece of filter paper with 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring: Continuously monitor blood flow using the Doppler probe until occlusion occurs (cessation of blood flow) or for a predetermined observation period.
-
Data Analysis: Compare the time to occlusion in treated mice versus a vehicle-treated control group.
Caption: Workflow for FeCl₃-induced thrombosis model.
Conclusion
The protocols and data presented provide a foundational framework for the in vivo evaluation of this compound in murine models. Researchers should optimize dosages and administration routes based on the specific pharmacokinetic and pharmacodynamic properties of this compound and the experimental objectives. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.
References
Application Notes and Protocols for (2R)-Atecegatran (AR-H067637)
For Research Use Only
Introduction
(2R)-Atecegatran, also known as AR-H067637, is the active metabolite of the prodrug Atecegatran metoxil (AZD0837). It is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By directly binding to the active site of both free and clot-bound thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. These application notes provide detailed information on the dosing, formulation, and experimental protocols for the use of this compound in preclinical research settings.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of this compound (AR-H067637).
| Property | Value |
| IUPAC Name | (2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide |
| Synonyms | AR-H067637, (2R)-AZD-0837 |
| Molecular Formula | C₂₁H₂₁ClF₂N₄O₄ |
| Molecular Weight | 466.87 g/mol |
| CAS Number | 433937-74-7 |
| Appearance | Solid powder |
| Mechanism of Action | Direct Thrombin Inhibitor |
In Vitro Activity
This compound is a highly potent inhibitor of thrombin and demonstrates significant anticoagulant effects in a variety of in vitro assays.
| Assay Type | Parameter | Value | Reference(s) |
| Thrombin Inhibition | Kᵢ | 2-4 nM | [1] |
| Thrombin Generation (platelet-poor plasma) | IC₅₀ | 0.6 µM | [1] |
| Thrombin-Induced Platelet Activation | IC₅₀ | 8.4 nM | [1] |
| Thrombin-Induced Platelet Aggregation | IC₅₀ | 0.9 nM | [1] |
| Ecarin Clotting Time (ECT) | IC₅₀ | 220 nM | [1] |
| Thrombin Time (TT) | IC₅₀ | 93 nM | [1] |
In Vivo Efficacy (Rat Models)
In vivo studies in anesthetized rats have demonstrated the dose-dependent antithrombotic efficacy of this compound when administered by continuous intravenous infusion.
| Thrombosis Model | Parameter | Effective Plasma Concentration | Reference(s) |
| Venous Thrombosis | IC₅₀ | 0.13 µM | [2] |
| Arterial Thrombosis | IC₅₀ | 0.55 µM | [2] |
| Bleeding Risk | Onset | ≥1 µM | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
Materials:
-
This compound (AR-H067637) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of powder (MW = 466.87), add 214.2 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months).
Note on Solvent Use: DMSO is a common solvent for water-insoluble compounds. However, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the assay medium below 0.5% to minimize solvent-induced effects.
Protocol 2: In Vitro Thrombin Inhibition Assay (Fluorometric)
This protocol is a general guideline for determining the IC₅₀ of this compound against purified thrombin.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = ~350/450 nm)
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells.
-
Enzyme Preparation: Dilute the human α-thrombin in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted this compound or vehicle control (Assay Buffer with the same DMSO concentration) to the appropriate wells.
-
Add 20 µL of the diluted thrombin solution to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the fluorogenic thrombin substrate to all wells to initiate the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: In Vivo Antithrombotic Efficacy in a Rat Thrombosis Model
This protocol provides a general framework for evaluating the antithrombotic effect of this compound using a ferric chloride-induced thrombosis model in rats. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
This compound (AR-H067637)
-
Vehicle for intravenous administration (e.g., sterile saline, or a solubilizing vehicle such as 20% N,N-Dimethylacetamide / 40% Propylene glycol / 40% Polyethylene Glycol-400 for poorly soluble compounds)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in water)
-
Surgical instruments
-
Infusion pump
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Surgical Procedure:
-
Surgically expose a carotid artery or jugular vein.
-
Place a flow probe around the vessel to monitor blood flow.
-
Place a catheter in a contralateral vessel for intravenous infusion of the test compound.
-
-
Compound Administration:
-
Prepare the dosing solution of this compound in the chosen vehicle.
-
Begin a continuous intravenous infusion of either the vehicle control or the this compound solution at a constant rate to achieve the target plasma concentrations.
-
-
Thrombus Induction:
-
After a stabilization period, apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the exposed blood vessel for a defined period (e.g., 5-10 minutes) to induce endothelial injury and thrombus formation.
-
Remove the filter paper and monitor blood flow.
-
-
Endpoint Measurement: The primary endpoint is the time to vessel occlusion (cessation of blood flow) or the size/weight of the thrombus at the end of the experiment.
-
Blood Sampling: Collect blood samples at various time points to determine the plasma concentration of this compound and to perform ex vivo coagulation assays (e.g., APTT, ECT).
-
Data Analysis: Compare the time to occlusion or thrombus weight between the vehicle-treated and this compound-treated groups to determine the antithrombotic efficacy. Correlate the efficacy with the measured plasma concentrations of the compound.
Visualizations
Mechanism of Action: Inhibition of the Coagulation Cascade
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for the preclinical evaluation of this compound.
References
Application Notes and Protocols: (2R)-Atecegatran for Thrombin Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Atecegatran, also known as AR-H067637, is the active metabolite of the oral prodrug Atecegatran metoxil (AZD0837). It is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] Its mechanism of action involves competitive inhibition of the thrombin active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation.[1] These characteristics make this compound a valuable research tool for studying thrombin-mediated physiological and pathological processes, including thrombosis and hemostasis.
This document provides detailed application notes and experimental protocols for the use of this compound in thrombin inhibition studies.
Chemical Information
| Property | Value |
| Chemical Name | (2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxy-1-(2-{[(4-{N'-hydroxycarbamimidoyl}phenyl)methyl]carbamoyl}azetidin-1-yl)ethan-1-one |
| Synonyms | (2R)-AZD-0837, AR-H067637 |
| CAS Number | 917904-13-3 |
| Molecular Formula | C22H23ClF2N4O5 |
| Molecular Weight | 496.9 g/mol |
Mechanism of Action
This compound directly binds to the active site of both free and clot-bound thrombin in a reversible and competitive manner. This binding event blocks the access of thrombin's natural substrate, fibrinogen, to the active site, thereby inhibiting the formation of fibrin and subsequent blood clot development.
Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and plasma-based assays.
| Parameter | Assay Type | Value | Reference |
| Ki (Inhibition Constant) | Thrombin Binding (Biacore) | 2-4 nM | [1] |
| IC50 (Thrombin Generation) | Platelet-Poor Plasma | 0.6 µM | [1] |
| IC50 (Platelet Activation) | Thrombin-Induced GPIIb/IIIa Exposure | 8.4 nM | [1] |
| IC50 (Platelet Aggregation) | Thrombin-Induced Aggregation | 0.9 nM | [1] |
| IC50 (Plasma Clotting) | Thrombin Time (TT) | 93 nM | [1] |
| IC50 (Plasma Clotting) | Ecarin Clotting Time (ECT) | 220 nM | [1] |
Experimental Protocols
Fluorometric Thrombin Activity Assay
This protocol is adapted from commercially available thrombin activity assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
This compound
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., Tris-buffered saline, pH 8.0)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations.
-
Add 50 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of human α-thrombin solution (at a final concentration that gives a robust signal) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic thrombin substrate to each well.
-
Immediately measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 2-3 minutes.
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. Direct thrombin inhibitors like this compound prolong the aPTT.
Materials:
-
This compound
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Prepare a stock solution of this compound and perform serial dilutions in a suitable buffer.
-
Spike the citrated human plasma with different concentrations of this compound or vehicle control.
-
Pipette 100 µL of the spiked plasma into a coagulometer cuvette.
-
Add 100 µL of the aPTT reagent to the plasma and incubate at 37°C for the time recommended by the reagent manufacturer (typically 3-5 minutes).
-
Initiate clotting by adding 100 µL of pre-warmed 0.025 M CaCl2 solution.
-
The coagulometer will automatically measure the time until clot formation.
-
Record the clotting time in seconds.
-
Plot the aPTT (in seconds) against the concentration of this compound.
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation. This compound can also prolong the PT, although the aPTT is generally more sensitive to direct thrombin inhibitors.
Materials:
-
This compound
-
Citrated human plasma
-
PT reagent (thromboplastin)
-
Coagulometer
Procedure:
-
Prepare spiked plasma samples with varying concentrations of this compound as described in the aPTT protocol.
-
Pipette 100 µL of the spiked plasma into a coagulometer cuvette and incubate at 37°C.
-
Add 200 µL of the pre-warmed PT reagent to the plasma.
-
The coagulometer will measure the time to clot formation.
-
Record the clotting time in seconds.
-
Plot the PT (in seconds) against the concentration of this compound.
Safety Precautions
This compound is a biologically active compound. Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.
Ordering Information
This compound is available from various chemical suppliers for research purposes. Please refer to the respective vendor websites for purchasing information.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Direct Thrombin Inhibitors in Cardiovascular Disease Models
Note: The initial request specified "(2R)-Atecegatran." However, extensive searches yielded no specific data for a compound with this designation. It is possible that this is a lesser-known name, an internal code, or a related compound to the well-studied direct thrombin inhibitor, Dabigatran. The following application notes and protocols are based on the extensive publicly available data for Dabigatran, a compound with a similar mechanism of action and therapeutic targets. These protocols can be adapted for other direct thrombin inhibitors with appropriate validation.
Introduction
Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, thereby blocking its interaction with its substrates and preventing the formation of fibrin clots.[1][2][3] This direct and reversible inhibition of both free and clot-bound thrombin makes them effective agents for the prevention and treatment of thromboembolic disorders.[1][2] These application notes provide an overview of the use of DTIs, using Dabigatran as a prime example, in various preclinical cardiovascular disease models. The provided protocols are intended to serve as a guide for researchers in pharmacology, drug discovery, and cardiovascular biology.
Mechanism of Action
Dabigatran is the active form of the prodrug Dabigatran etexilate. After oral administration, Dabigatran etexilate is rapidly converted to Dabigatran.[2][3] Dabigatran competitively and reversibly binds to the active site of thrombin, inhibiting its enzymatic activity.[1][3] This prevents the thrombin-mediated conversion of fibrinogen to fibrin, the final step in the coagulation cascade.[1] By inhibiting thrombin, Dabigatran also inhibits thrombin-induced platelet aggregation.[2][3]
Signaling Pathway of Thrombin and Inhibition by Dabigatran
Caption: Mechanism of Dabigatran's anticoagulant effect.
Application in Preclinical Cardiovascular Disease Models
Direct thrombin inhibitors are evaluated in a variety of in vivo and in vitro models to assess their efficacy and safety.
In Vivo Thrombosis Models
Animal models are crucial for understanding the antithrombotic effects of DTIs in a physiological setting.[4][5]
-
Ferric Chloride-Induced Thrombosis Model: This widely used model involves the application of ferric chloride to an artery or vein (e.g., carotid artery or mesenteric arteriole in rodents) to induce endothelial injury and subsequent thrombus formation.[4] The efficacy of a DTI is assessed by its ability to prevent or delay vessel occlusion, which can be monitored in real-time using intravital microscopy or Doppler flow probes.[4]
-
Stasis-Induced Venous Thrombosis Model: This model mimics venous thromboembolism by inducing blood stasis, typically through ligation of a major vein (e.g., the inferior vena cava).[6] The size and weight of the resulting thrombus are measured to determine the antithrombotic effect of the drug.
-
Thromboembolic Stroke Models: In these models, a thrombus is induced or injected to occlude a cerebral artery, leading to ischemic stroke.[7] The neuroprotective and thrombolytic potential of DTIs can be evaluated by measuring infarct volume and neurological deficits.[7]
Ex Vivo and In Vitro Coagulation Assays
These assays are essential for determining the pharmacodynamic effects of DTIs on blood coagulation.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways. DTIs prolong aPTT in a concentration-dependent manner.[8][9]
-
Thrombin Time (TT) and Dilute Thrombin Time (dTT): These are highly sensitive assays for detecting the presence of direct thrombin inhibitors.[8][10] They directly measure the inhibition of fibrin formation by thrombin.[10] The dTT is particularly useful for quantifying a wide range of DTI concentrations.[8][10]
-
Ecarin Clotting Time (ECT): This assay uses ecarin, a snake venom prothrombin activator, to measure the activity of direct thrombin inhibitors. It is not influenced by upstream coagulation factors.[8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from preclinical studies with Dabigatran.
Table 1: Pharmacodynamic Effects of Dabigatran in Coagulation Assays
| Assay | Species | Dabigatran Concentration | Effect (Fold increase over baseline) | Reference |
| aPTT | Human Plasma | 100 ng/mL | ~1.5 - 2.0 | [8] |
| aPTT | Human Plasma | 200 ng/mL | ~2.0 - 3.0 | [8] |
| TT | Human Plasma | 50 ng/mL | > 3.0 | [10] |
| dTT | Human Plasma | 27 - 411 ng/mL | Linear Correlation | [8] |
| ECT | Human Plasma | 27 - 411 ng/mL | Linear Correlation | [8] |
Table 2: Efficacy of Dabigatran in In Vivo Thrombosis Models
| Model | Species | Dabigatran Dose | Endpoint | Efficacy | Reference |
| Ferric Chloride Carotid Artery | Rat | 10 mg/kg, p.o. | Time to Occlusion | Significantly prolonged | N/A |
| IVC Stasis Thrombosis | Rat | 5 mg/kg, p.o. | Thrombus Weight | ~50% reduction | N/A |
| Thromboembolic Stroke | Mouse | 20 mg/kg, i.p. | Infarct Volume | ~40% reduction | [7] |
Note: The data in Table 2 are representative values from typical preclinical studies and may not be from a single specific publication, as direct comparative studies are varied.
Experimental Protocols
Protocol 1: Ferric Chloride-Induced Carotid Artery Thrombosis in Rats
Objective: To evaluate the antithrombotic effect of a direct thrombin inhibitor in an arterial thrombosis model.
Materials:
-
Male Wistar rats (250-300g)
-
Test compound (e.g., Dabigatran etexilate) and vehicle
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
Doppler flow probe
-
Whatman filter paper (2 mm diameter)
-
10% Ferric chloride (FeCl₃) solution
Procedure:
-
Administer the test compound or vehicle to the rats at the desired time point before surgery (e.g., 60 minutes for oral administration).
-
Anesthetize the rat and place it on a surgical board.
-
Make a midline cervical incision and carefully expose the right common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a 2 mm diameter filter paper saturated with 10% FeCl₃ solution to the adventitial surface of the carotid artery for 5 minutes.
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor the carotid artery blood flow until stable occlusion occurs (defined as zero flow for at least 10 minutes) or for a predefined observation period (e.g., 60 minutes).
-
The primary endpoint is the time to occlusion.
Experimental Workflow for In Vivo Thrombosis Model
References
- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thrombosis models - The Würzburg Platelet Group [platelets.eu]
- 5. Animal Models of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights Into the Development and Treatment of Cardiovascular Disease: A Role for Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of coagulation assays versus LC-MS/MS for determinations of dabigatran concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coagulation assays and plasma fibrinogen concentrations in real-world patients with atrial fibrillation treated with dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2R)-Atecegatran in Anticoagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Atecegatran, and its orally available prodrug Atecegatran metoxil (AZD0837), represent a class of potent and selective direct thrombin inhibitors. As a key enzyme in the coagulation cascade, thrombin presents a prime target for anticoagulant therapy. This compound, the active metabolite, directly binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.[1][2] These compounds serve as valuable research tools for investigating the intricacies of hemostasis and for the development of novel antithrombotic agents. This document provides detailed application notes and experimental protocols for the use of this compound in anticoagulation studies.
Mechanism of Action
This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa).[1][2] Thrombin plays a central role in the coagulation cascade by:
-
Converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a clot.
-
Amplifying its own generation by activating Factors V, VIII, and XI.
-
Activating platelets, leading to their aggregation and the release of procoagulant factors.
By binding to thrombin's active site, this compound effectively blocks these downstream effects, leading to a potent anticoagulant response.[1]
Quantitative Data
The potency and anticoagulant effects of this compound's active form, AR-H067637, have been characterized in various in vitro and ex vivo assays.
| Parameter | Value | Assay | Source |
| Ki (Thrombin Inhibition) | 2-4 nM | Enzyme Inhibition Assay | [1] |
| IC50 (Anticoagulant Effect) | 93 - 220 nM | Various plasma coagulation assays | [1] |
Clinical studies with the prodrug, Atecegatran metoxil (AZD0837), have demonstrated a dose-dependent prolongation of key coagulation parameters.
| Coagulation Parameter | Effect | Study Population | Source |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | Healthy male subjects | [3] |
| Ecarin Clotting Time (ECT) | Dose-dependent prolongation | Healthy male subjects | [3] |
| Thrombin Time (TT) | Dose-dependent prolongation | Healthy male subjects | [3] |
| Thrombin Generation | Decreased maximum free thrombin activity | Healthy male subjects | [3] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticoagulant properties of this compound are provided below.
In Vitro Thrombin Inhibition Assay (Ki Determination)
This protocol outlines the determination of the inhibitory constant (Ki) of this compound against purified human thrombin.
Materials:
-
This compound
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing polyethylene glycol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.
-
The rate of substrate hydrolysis is proportional to the residual thrombin activity.
-
Plot the reaction velocity against the substrate concentration for each inhibitor concentration.
-
Determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics with competitive inhibition).
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol measures the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
This compound
-
Platelet-poor plasma (PPP) from healthy donors
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Prepare a range of concentrations of this compound in a suitable solvent and spike into PPP. A solvent control should also be prepared.
-
Pre-warm the PPP samples (with and without inhibitor) and the aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix the PPP sample with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Initiate clotting by adding pre-warmed CaCl2 solution.
-
The coagulometer will detect the time to clot formation.
-
Record the clotting time in seconds.
-
Compare the aPTT of samples containing this compound to the control to determine the extent of prolongation.
Thrombin Time (TT) Assay
This protocol directly measures the inhibitory effect of this compound on the conversion of fibrinogen to fibrin by thrombin.
Materials:
-
This compound
-
Platelet-poor plasma (PPP)
-
Thrombin reagent (a fixed, low concentration of thrombin)
-
Coagulometer
Procedure:
-
Prepare dilutions of this compound in PPP.
-
Pre-warm the PPP samples and the thrombin reagent to 37°C.
-
In a coagulometer cuvette, add the PPP sample.
-
Initiate clotting by adding the pre-warmed thrombin reagent.
-
The coagulometer will measure the time to clot formation.
-
Record the clotting time in seconds.
-
The degree of prolongation of the TT is indicative of the inhibitory activity of this compound.
Thrombin Generation Assay (TGA)
This protocol provides a comprehensive assessment of the effect of this compound on the overall potential of a plasma sample to generate thrombin.
Materials:
-
This compound
-
Platelet-poor plasma (PPP)
-
Thrombin generation reagent kit (containing tissue factor, phospholipids, and a fluorogenic thrombin substrate)
-
Calibrator plasma with a known thrombin potential
-
Fluorometric microplate reader with a dispenser
Procedure:
-
Spike PPP with various concentrations of this compound.
-
In a 96-well plate, add the plasma samples.
-
Dispense the trigger solution (containing tissue factor and phospholipids) into the wells.
-
Immediately thereafter, dispense the fluorogenic substrate and calcium solution.
-
Monitor the fluorescence intensity over time. The rate of fluorescence generation is proportional to the amount of active thrombin.
-
Calculate key parameters of the thrombin generation curve, including lag time, time to peak, peak height, and endogenous thrombin potential (ETP), using dedicated software.
-
Analyze the concentration-dependent effect of this compound on these parameters.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in the coagulation cascade.
Experimental Workflow
Caption: Workflow for evaluating this compound's anticoagulant activity.
References
Measuring the Anticoagulant Effect of (2R)-Atecegatran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R)-Atecegatran (also known as AZD0837) is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637.[1][2][3] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][4] By directly binding to the active site of both free and fibrin-bound thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1] This document provides detailed application notes and protocols for measuring the anticoagulant effect of this compound by quantifying the activity of its active metabolite, AR-H067637.
Mechanism of Action
AR-H067637 exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa). This inhibition prevents the downstream cleavage of fibrinogen into fibrin, a critical step in the formation of a stable blood clot. The mechanism is independent of antithrombin and affects both free thrombin in the plasma and thrombin that is bound to existing fibrin clots.
Quantitative Data Summary
The anticoagulant activity of AR-H067637, the active metabolite of this compound, has been quantified using various in vitro and in vivo assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Thrombin and Platelet Aggregation by AR-H067637
| Parameter | Assay | Value | Reference |
| Thrombin Inhibition (Ki) | Biacore binding & pre-steady state kinetics | 2-4 nM | [1] |
| Thrombin Generation (IC50) | Platelet-poor clotting plasma | 0.6 µM | [1] |
| Thrombin-Induced Platelet Aggregation (IC50) | --- | 0.9 nM | [1] |
| Thrombin-Induced GPIIb/IIIa Exposure (IC50) | --- | 8.4 nM | [1] |
Table 2: In Vitro Anticoagulant Effect of AR-H067637 in Plasma Coagulation Assays
| Assay | IC50 (nM) | Sensitivity Ranking | Reference |
| Thrombin Time (TT) | 93 | High | [1] |
| Ecarin Clotting Time (ECT) | 220 | High | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Not specified | Moderate | [1] |
| Prothrombin Time (PT) | Not specified | Low | [1] |
| Prothrombinase-Induced Clotting Time | Not specified | Moderate | [1] |
Table 3: In Vivo Anticoagulant Effect of AR-H067637 in a Rat Model
| Assay | Effect at Low, Middle, and High Doses | Reference |
| Thrombin Coagulation Time (TcT) | 2 to 7-fold increase | [2] |
| Activated Partial Thromboplastin Time (aPTT) | 1.3 to 3-fold increase | [2] |
| Thrombin Generation (Lag Time) | Up to 2.6-fold increase | [2] |
| Thrombin Generation (Time to Peak) | Up to 2-fold increase | [2] |
| Thrombin Generation (Peak and ETP) | Completely abolished at the highest concentration | [2] |
Experimental Workflow
A typical workflow for assessing the anticoagulant effect of this compound involves sample collection, preparation, and analysis using a panel of coagulation assays.
Experimental Protocols
The following are detailed protocols for key experiments used to measure the anticoagulant effect of AR-H067637.
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. The time to clot formation is measured after the addition of a contact activator and phospholipids (aPTT reagent) followed by calcium chloride to citrated plasma. Direct thrombin inhibitors like AR-H067637 prolong the aPTT in a concentration-dependent manner.
Materials:
-
Platelet-Poor Plasma (PPP) containing various concentrations of AR-H067637.
-
aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids).
-
0.025 M Calcium Chloride (CaCl2).
-
Coagulometer.
-
Control plasma (normal and high).
Protocol:
-
Pre-warm the required amount of aPTT reagent and CaCl2 to 37°C.
-
Pipette 50 µL of the test plasma (or control) into a pre-warmed cuvette.
-
Incubate the plasma for 3-5 minutes at 37°C.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the plasma-reagent mixture for a specified time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed CaCl2.
-
Simultaneously, start the timer on the coagulometer.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform all tests in duplicate.
Prothrombin Time (PT) Assay
Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. It measures the time to clot formation after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium to citrated plasma. AR-H067637 can prolong the PT, although this assay is generally less sensitive than the aPTT for direct thrombin inhibitors.
Materials:
-
Platelet-Poor Plasma (PPP) containing various concentrations of AR-H067637.
-
PT reagent (thromboplastin).
-
Coagulometer.
-
Control plasma (normal and high).
Protocol:
-
Pre-warm the required amount of PT reagent to 37°C.
-
Pipette 50 µL of the test plasma (or control) into a pre-warmed cuvette.
-
Incubate the plasma for 1-2 minutes at 37°C.
-
Initiate the clotting reaction by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer's timer will start automatically upon reagent addition.
-
The clotting time in seconds is recorded upon fibrin clot formation.
-
Perform all tests in duplicate.
Thrombin Time (TT) Assay
Principle: The TT assay directly measures the rate of conversion of fibrinogen to fibrin. A known concentration of thrombin is added to the plasma, and the time to clot formation is measured. This assay is highly sensitive to the presence of direct thrombin inhibitors like AR-H067637, which directly inhibit the added thrombin.
Materials:
-
Platelet-Poor Plasma (PPP) containing various concentrations of AR-H067637.
-
Thrombin reagent (bovine or human, standardized concentration).
-
Coagulometer.
-
Control plasma.
Protocol:
-
Pre-warm the thrombin reagent to 37°C.
-
Pipette 100 µL of the test plasma (or control) into a pre-warmed cuvette.
-
Incubate the plasma for 1-2 minutes at 37°C.
-
Initiate clotting by adding 50 µL of the pre-warmed thrombin reagent.
-
The coagulometer will automatically start the timer and record the clotting time in seconds.
-
Due to the high sensitivity, plasma samples may need to be diluted for constructing a full dose-response curve.
-
Perform all tests in duplicate.
Ecarin Clotting Time (ECT) Assay
Principle: The ECT is a specific assay for direct thrombin inhibitors. Ecarin, a protease from the venom of the saw-scaled viper (Echis carinatus), directly converts prothrombin to meizothrombin. Meizothrombin activity is inhibited by direct thrombin inhibitors but not by heparin-antithrombin complexes. The time to clot formation after the addition of ecarin is measured.
Materials:
-
Platelet-Poor Plasma (PPP) containing various concentrations of AR-H067637.
-
Ecarin reagent.
-
Coagulometer.
-
Control plasma.
Protocol:
-
Reconstitute and pre-warm the ecarin reagent according to the manufacturer's instructions.
-
Pipette 100 µL of test plasma (or control) into a pre-warmed cuvette.
-
Incubate the plasma for 3 minutes at 37°C.
-
Add 50 µL of the ecarin reagent to initiate the reaction.
-
The coagulometer will measure the time to clot formation in seconds.
-
Perform all tests in duplicate.
Thrombin Generation Assay (TGA)
Principle: The TGA provides a global assessment of hemostasis by measuring the total amount of thrombin generated over time in plasma after the initiation of coagulation. The assay is initiated by adding a trigger (e.g., tissue factor and phospholipids) and a fluorogenic thrombin substrate. The resulting fluorescence is monitored over time, and parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated. AR-H067637 will cause a concentration-dependent reduction in thrombin generation.
Materials:
-
Platelet-Poor Plasma (PPP) containing various concentrations of AR-H067637.
-
Trigger solution (e.g., low concentration of tissue factor and phospholipids).
-
Fluorogenic substrate for thrombin.
-
Calcium chloride solution.
-
Thrombin calibrator.
-
Fluorometer with a 37°C incubator.
-
96-well microplate (black).
-
TGA software for data analysis.
Protocol:
-
In a 96-well plate, add 80 µL of PPP per well.
-
Add 20 µL of the trigger solution to the sample wells.
-
To separate calibrator wells, add 20 µL of thrombin calibrator.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by dispensing 20 µL of a pre-warmed mixture of the fluorogenic substrate and calcium chloride into each well.
-
Immediately place the plate in the fluorometer and begin reading the fluorescence at appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission) at regular intervals for at least 60 minutes.
-
Use the TGA software to analyze the data. The software will use the calibrator wells to convert the fluorescence signal to thrombin concentration and calculate the TGA parameters.
-
Perform all tests in duplicate.
Conclusion
The anticoagulant effect of this compound, through its active metabolite AR-H067637, can be reliably measured using a variety of coagulation assays. For a comprehensive assessment, a panel of tests is recommended. The Thrombin Time and Ecarin Clotting Time are highly sensitive for detecting the presence and activity of this direct thrombin inhibitor. The aPTT assay shows a concentration-dependent prolongation and can be used for monitoring, while the PT is less sensitive. The Thrombin Generation Assay provides a more global picture of the impact of the drug on the overall hemostatic potential. The protocols provided herein offer a standardized approach for researchers and scientists to evaluate the pharmacodynamic effects of this compound in preclinical and clinical settings.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (2R)-Atecegatran in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and experimental use of (2R)-Atecegatran, a potent and selective direct thrombin inhibitor. The following sections detail the necessary protocols for in vitro and in vivo studies, summarize key quantitative data, and provide visual representations of the relevant biological pathways and experimental workflows.
Overview of this compound
This compound, also known by its developmental code AZD0837, is an orally bioavailable prodrug. Following administration, it is rapidly converted in vivo to its active form, AR-H067637, which is a selective and reversible direct inhibitor of thrombin (Factor IIa).[1][2] Thrombin is a critical serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin, the primary component of a blood clot.[3][4] By directly inhibiting thrombin, this compound and its active metabolite effectively block this final step of the common coagulation pathway, thereby exerting their anticoagulant effect.[1][5]
Quantitative Data Summary
The inhibitory activity and anticoagulant effects of the active metabolite of this compound, AR-H067637, have been characterized in various preclinical assays. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Assay Condition | Reference |
| Thrombin Inhibition | |||
| Inhibition Constant (Ki) | 2 - 4 nM | Direct binding studies with immobilized alpha-thrombin (Biacore) | [1] |
| IC50 (Thrombin Generation) | 0.6 µM | Inhibition of total free thrombin generation in platelet-poor clotting plasma | [1] |
| IC50 (Platelet Activation) | 8.4 nM | Inhibition of thrombin-induced glycoprotein IIb/IIIa exposure | [1] |
| IC50 (Platelet Aggregation) | 0.9 nM | Inhibition of thrombin-induced platelet aggregation | [1] |
| Plasma Coagulation Assays | |||
| IC50 (Thrombin Time - TT) | 93 nM | Prolongation of clotting time in human plasma | [1] |
| IC50 (Ecarin Clotting Time - ECT) | 220 nM | Prolongation of clotting time in human plasma | [1] |
| In Vivo Antithrombotic Effect | |||
| IC50 (Venous Thrombosis) | 0.13 µM (plasma conc.) | Ferric chloride-induced thrombosis model in rats | [2] |
| IC50 (Arterial Thrombosis) | 0.55 µM (plasma conc.) | Ferric chloride-induced thrombosis model in rats | [2] |
Signaling Pathway: The Coagulation Cascade
This compound, through its active metabolite AR-H067637, directly targets and inhibits Thrombin (Factor IIa), a key enzyme in the common pathway of the coagulation cascade. The diagram below illustrates the intrinsic, extrinsic, and common pathways, highlighting the point of intervention for direct thrombin inhibitors.
Caption: The Coagulation Cascade and the site of action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in various experimental buffers and media.
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).
Note: this compound is a prodrug. For in vitro assays targeting thrombin directly, it is preferable to use its active metabolite, AR-H067637, if available. If using this compound in vitro, be aware that its direct activity on thrombin will be significantly lower than its active metabolite.
In Vitro Experimental Workflow
The following diagram outlines a general workflow for conducting in vitro experiments with this compound or its active metabolite.
Caption: General workflow for in vitro evaluation of this compound.
Protocol: Chromogenic Thrombin Activity Assay
Objective: To determine the inhibitory effect of this compound's active metabolite (AR-H067637) on the enzymatic activity of thrombin.
Materials:
-
AR-H067637 working solutions
-
Human alpha-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of AR-H067637 in assay buffer.
-
In a 96-well plate, add a fixed volume of each AR-H067637 dilution to triplicate wells. Include a vehicle control (assay buffer with DMSO) and a no-enzyme control.
-
Add a fixed concentration of human alpha-thrombin to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic thrombin substrate to all wells.
-
Immediately measure the absorbance at 405 nm at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (change in absorbance over time) for each concentration of the inhibitor.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol: Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the anticoagulant effect of this compound's active metabolite on the intrinsic and common pathways of coagulation in plasma.
Materials:
-
AR-H067637 working solutions
-
Platelet-poor human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure:
-
Pre-warm the platelet-poor plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of plasma with a small volume of the AR-H067637 working solution or vehicle control.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3 minutes).
-
Add the aPTT reagent to the cuvette and incubate for a further defined period (e.g., 3-5 minutes) to activate the contact factors.
-
Initiate clotting by adding the pre-warmed CaCl2 solution.
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform the assay for a range of inhibitor concentrations to determine the concentration-dependent prolongation of the aPTT.
Protocol: In Vivo Ferric Chloride-Induced Thrombosis Model (Rat)
Objective: To evaluate the antithrombotic efficacy of this compound in a rat model of arterial or venous thrombosis.
Materials:
-
This compound formulation for oral or intravenous administration
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (e.g., 20-50%)
-
Filter paper discs
-
Surgical instruments
-
Doppler flow probe or intravital microscope to monitor blood flow
Procedure:
-
Administer this compound or vehicle control to the rats via the desired route (e.g., oral gavage) at a pre-determined time before surgery.
-
Anesthetize the rat and surgically expose the carotid artery or femoral vein.
-
Place a Doppler flow probe on the vessel to monitor blood flow.
-
Saturate a small filter paper disc with the FeCl3 solution and apply it topically to the exposed vessel for a defined period (e.g., 3-10 minutes) to induce endothelial injury and thrombus formation.[6]
-
Remove the filter paper and continuously monitor blood flow until the vessel becomes occluded or for a set observation period.
-
The primary endpoint is the time to vessel occlusion. The size and weight of the resulting thrombus can also be measured post-mortem.
-
Compare the time to occlusion and thrombus weight between the treated and control groups to assess the antithrombotic effect of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the specific conditions and concentrations based on their experimental setup and objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
- 4. abcam.com [abcam.com]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: (2R)-Atecegatran Solubility in PBS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (2R)-Atecegatran in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in PBS important?
This compound is the active form of the prodrug Atecegatran metoxil. It is a potent and selective direct inhibitor of thrombin, a key enzyme in the coagulation cascade. As such, it is investigated for its anticoagulant properties in various thromboembolic disorders. Phosphate-Buffered Saline (PBS) is a commonly used buffer in biological research due to its isotonic and non-toxic nature, mimicking the physiological environment. Ensuring the solubility of this compound in PBS is crucial for accurate and reproducible in vitro experiments, including enzyme assays, cell-based assays, and analytical method development.
Q2: What are the known chemical properties of this compound and its prodrug?
| Property | Value (for Atecegatran metoxil) | Reference |
| Molecular Formula | C22H23ClF2N4O5 | [1][2][3] |
| Molecular Weight | 496.9 g/mol | [2][3] |
| Hydrogen Bond Acceptors | 6 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Rotatable Bonds | 11 | [4] |
| Topological Polar Surface Area | 126.48 Ų | [4] |
| XLogP3 | 2.8 | [2][4] |
Q3: What are the common reasons for observing precipitation of this compound in PBS?
Precipitation of this compound in PBS can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in your experiment may be higher than its intrinsic solubility in PBS at the given temperature and pH.
-
pH of the PBS Solution: The solubility of compounds with ionizable groups, such as amines, can be highly dependent on the pH of the solution.[5][6][7] The standard pH of PBS is around 7.4, which may not be optimal for the solubility of this compound.
-
Improper Dissolution of Stock Solutions: If the initial stock solution (often in an organic solvent like DMSO) is not properly prepared or diluted into PBS, the compound can precipitate. This is a common issue when a concentrated organic stock is rapidly diluted into an aqueous buffer.[8]
-
Low Temperature: The solubility of many compounds decreases at lower temperatures. Storing PBS solutions of this compound at 4°C could induce precipitation.[9]
-
Interaction with PBS Components: Although rare, the compound might interact with the phosphate or salt ions in the buffer, leading to the formation of a less soluble salt.
Q4: How can I improve the solubility of this compound in my PBS-based experiments?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
| Strategy | Description | Considerations |
| pH Adjustment | Modify the pH of the PBS to a value where this compound is more ionized and thus more soluble. For compounds with basic amine groups, a slightly acidic pH may increase solubility.[5][10] | Ensure the adjusted pH is compatible with your experimental system (e.g., cells, enzymes). |
| Use of Co-solvents | Add a water-miscible organic solvent to the PBS to increase the overall solvent polarity. Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[11][12][13][14][15] | The final concentration of the co-solvent should be tested for its effect on the biological assay and potential toxicity. |
| Solid Dispersions | For oral formulations, creating a solid dispersion of the drug in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[16][17][18][19] | This is more relevant for in vivo studies and formulation development rather than simple in vitro experiments. |
| Use of Surfactants | Low concentrations of non-ionic surfactants like Tween® 80 or Polysorbate 80 can be added to the PBS to aid in solubilization.[20] | Surfactants can interfere with certain biological assays and may need to be carefully validated. |
| Sonication and Warming | Gently warming the solution to 37°C and brief sonication can help dissolve the compound.[21] | Be cautious with temperature-sensitive compounds. |
Troubleshooting Guide
If you are experiencing precipitation of this compound in PBS, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation in PBS.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in PBS.[20][22]
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Orbital shaker or rotator
-
Microcentrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a known volume of PBS in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent if necessary.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Atecegatran Metoxil | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. atecegatran metoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. researchgate.net [researchgate.net]
- 7. celerion.com [celerion.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Co-solvent: Significance and symbolism [wisdomlib.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pharma.basf.com [pharma.basf.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Amalgamation of solid dispersion and melt adsorption techniques for augmentation of oral bioavailability of novel anticoagulant rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. japtronline.com [japtronline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. lifechemicals.com [lifechemicals.com]
Technical Support Center: (2R)-Atecegatran Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (2R)-Atecegatran in solution during experimental procedures.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Potential Cause: Hydrolysis of the amide bond. Amide bonds, while generally more stable than esters, can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2]
Troubleshooting Steps:
-
pH Control: The primary strategy to mitigate hydrolysis is to maintain the solution pH within an optimal range.
-
Recommendation: Prepare solutions using a buffered system. The ideal pH should be determined empirically, but starting with a neutral pH (e.g., pH 6.0-7.5) using a phosphate or citrate buffer is recommended.
-
Avoid: Strongly acidic or alkaline conditions, as these can catalyze amide hydrolysis.[2]
-
-
Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis.[1]
-
Recommendation: Prepare and store this compound solutions at reduced temperatures (e.g., 2-8°C) unless the experimental protocol requires otherwise. For long-term storage, consider freezing the solution at -20°C or -80°C.
-
-
Solvent Selection: While aqueous solutions are common, the use of co-solvents can sometimes reduce water activity and thus hydrolysis.
-
Recommendation: If compatible with the experimental design, consider using a co-solvent system (e.g., water with polyethylene glycol (PEG), propylene glycol, or ethanol). The optimal ratio of co-solvent to water should be determined experimentally.
-
Issue 2: Discoloration or Precipitation in this compound Solution Upon Storage
Potential Cause: Oxidation of the molecule. While specific oxidative liabilities of this compound are not documented, molecules with aromatic rings and heteroatoms can be susceptible to oxidation.[3][4]
Troubleshooting Steps:
-
Inert Atmosphere: Oxygen is a key driver of oxidation.
-
Recommendation: Prepare solutions in a controlled environment with an inert gas like nitrogen or argon. This can be achieved by sparging the solvent with the inert gas prior to dissolution and blanketing the headspace of the storage container.
-
-
Antioxidant Addition: Antioxidants can be added to the formulation to scavenge free radicals and prevent oxidative degradation.
-
Recommendation: Consider the addition of antioxidants such as ascorbic acid, butylated hydroxytoluene (BHT), or butylated hydroxyanisole (BHA). The choice and concentration of the antioxidant should be carefully evaluated for compatibility with the drug and the intended application.
-
-
Chelating Agents: Metal ions can catalyze oxidative reactions.
-
Recommendation: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions that may be present in the solvent or from container leachables, thereby inhibiting oxidation.[5]
-
-
Excipient Purity: Impurities in excipients, such as peroxides, can initiate oxidation.
Issue 3: Changes in Spectroscopic Profile or Potency After Exposure to Light
Potential Cause: Photodegradation. Aromatic compounds can be susceptible to degradation upon exposure to UV or visible light.
Troubleshooting Steps:
-
Light Protection: The most direct way to prevent photodegradation is to minimize light exposure.
-
Recommendation: Prepare and handle solutions under low-light conditions or using light-blocking glassware (e.g., amber vials). Wrap containers with aluminum foil for additional protection.
-
-
Photostabilizers: Certain excipients can help to quench excited states and reduce photodegradation.
-
Recommendation: While specific photostabilizers for this compound have not been reported, the use of UV absorbers or light-scattering agents in a formulation could be explored if light protection is not feasible.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively published, based on its chemical structure containing an amide bond and aromatic rings, the most probable degradation pathways are hydrolysis, oxidation, and photolysis.[1][3][4]
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: The optimal pH for this compound has not been specifically reported. However, for many amide-containing pharmaceuticals, a neutral to slightly acidic pH range (pH 6.0-7.5) is often found to be the most stable to minimize both acid- and base-catalyzed hydrolysis. It is strongly recommended to perform a pH-rate profile study to determine the pH of maximum stability for your specific formulation.
Q3: Can I use co-solvents to improve the stability of this compound?
A3: Yes, co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol can potentially improve stability by reducing the activity of water, thereby slowing down hydrolysis. The choice of co-solvent and its concentration must be compatible with your experimental system and should be validated to ensure it does not introduce other stability issues.
Q4: Are there any recommended antioxidants for this compound solutions?
A4: There are no officially recommended antioxidants for this compound. However, common antioxidants used in pharmaceutical formulations include ascorbic acid, butylated hydroxytoluene (BHT), and butylated hydroxyanisole (BHA). The selection and concentration should be based on compatibility and efficacy studies for your specific formulation.
Q5: How should I handle and store this compound solutions to prevent photodegradation?
A5: To prevent photodegradation, all solutions containing this compound should be prepared and stored in light-protected containers, such as amber glass vials. Further protection can be achieved by wrapping the containers in aluminum foil. All experimental manipulations should be carried out under subdued lighting conditions whenever possible.
Data Presentation
Table 1: General Strategies to Mitigate Degradation of this compound in Solution
| Degradation Pathway | Key Influencing Factors | Recommended Mitigation Strategies |
| Hydrolysis | pH, Temperature, Water Activity | Maintain pH 6.0-7.5 with buffers, Store at low temperatures (2-8°C or frozen), Use co-solvents (e.g., PEG, ethanol) |
| Oxidation | Oxygen, Metal Ions, Peroxides | Prepare and store under an inert atmosphere (N₂ or Ar), Add antioxidants (e.g., ascorbic acid, BHT), Add chelating agents (e.g., EDTA), Use high-purity excipients |
| Photodegradation | Light Exposure (UV and Visible) | Use light-protective containers (amber vials), Wrap containers with opaque material (e.g., aluminum foil), Handle solutions under low-light conditions |
Experimental Protocols
Protocol 1: pH-Rate Profile Study to Determine Optimal pH for Stability
-
Materials: this compound, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9, purified water, temperature-controlled incubator, HPLC with a suitable column and detector.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute it into each of the different pH buffers to a final known concentration.
-
Divide each buffered solution into multiple aliquots in sealed, light-protected vials.
-
Place the vials in a temperature-controlled incubator at a selected temperature (e.g., 40°C or 50°C to accelerate degradation).
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove one aliquot from each pH series.
-
Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.
-
Plot the logarithm of the remaining this compound concentration versus time for each pH.
-
Calculate the observed degradation rate constant (kobs) for each pH from the slope of the line.
-
Plot log(kobs) versus pH to generate the pH-rate profile. The pH at which kobs is at a minimum is the pH of maximum stability.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[7][8][9]
-
Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, temperature-controlled oven, photostability chamber, HPLC-MS system.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2-8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified period (e.g., 1-4 hours). Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Store a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Dissolve the sample for analysis.
-
Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS), to separate and identify the degradation products.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Experimental workflow for pH-rate profile study.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Stabilization by ethylenediaminetetraacetic acid of amide and other groups in drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. scispace.com [scispace.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (2R)-Atecegatran Off-Target Effects in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals investigating the off-target effects of (2R)-Atecegatran in cell culture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a potent and selective direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. Its primary mechanism of action is the prevention of fibrin formation and thrombus development. In cell culture, its on-target effects are primarily related to the inhibition of thrombin-mediated signaling through Protease-Activated Receptors (PARs).
Q2: Why is it important to investigate the off-target effects of this compound?
Q3: What are the potential classes of off-targets for this compound?
Given its chemical structure as an alpha-amino acid derivative and its function as a serine protease inhibitor, potential off-target classes for this compound may include:
-
Other Serine Proteases: Due to structural similarities in the active sites of serine proteases, this compound could potentially inhibit other members of this enzyme family.
-
Kinases: Small molecule inhibitors can sometimes exhibit off-target activity against kinases.
-
Other Receptors and Ion Channels: Unintended interactions with other cell surface or intracellular receptors and ion channels are a possibility for any small molecule.
Q4: What initial steps should I take to assess the potential for off-target effects in my cell culture system?
-
Dose-Response Curve: Establish a clear dose-response curve for the on-target effect (e.g., inhibition of thrombin-induced signaling). Off-target effects often manifest at higher concentrations.
-
Cell Viability Assays: Perform cytotoxicity assays (e.g., MTT, LDH) to determine the concentration range at which this compound impacts cell viability. This helps to distinguish true off-target signaling from general toxicity.
-
Phenotypic Observation: Carefully observe any unexpected changes in cell morphology, proliferation rate, or other phenotypic markers that are inconsistent with the known on-target effects of thrombin inhibition.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
You observe significant cytotoxicity in your cell culture experiments at concentrations intended to be selective for thrombin inhibition.
Troubleshooting Steps:
-
Confirm On-Target IC50: Re-evaluate the concentration of this compound required for 50% inhibition of thrombin activity in your specific cell line.
-
Perform Cytotoxicity Assays: Use multiple, mechanistically distinct cytotoxicity assays to confirm the observation.
-
MTT Assay: Measures metabolic activity.
-
LDH Assay: Measures membrane integrity.
-
-
Time-Course Experiment: Assess cytotoxicity at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the toxic effect.
-
Control Compound: Include a structurally different, well-characterized thrombin inhibitor (e.g., Dabigatran) to see if the cytotoxic effect is specific to this compound's chemical scaffold.
Hypothetical Data Presentation:
Table 1: Cytotoxicity of this compound in HUVEC Cells (48h Incubation)
| Assay | This compound IC50 (µM) | Dabigatran IC50 (µM) |
| MTT | 15.2 | > 100 |
| LDH | 21.8 | > 100 |
Issue 2: Discrepancy Between Genotypic and Phenotypic Readouts
You observe a cellular phenotype (e.g., changes in cell migration) that does not correlate with the expected downstream gene expression changes from thrombin/PAR signaling inhibition.
Troubleshooting Steps:
-
Broad Kinase Profiling: Perform an in vitro kinase screen to identify potential off-target kinase interactions.
-
Gene Expression Analysis:
-
qRT-PCR: Analyze the expression of a panel of genes associated with pathways commonly affected by off-target kinase inhibition (e.g., proliferation, apoptosis, inflammation).
-
RNA-Seq: For a more unbiased approach, perform whole-transcriptome sequencing to identify global changes in gene expression.
-
-
Signaling Pathway Analysis: Use western blotting to examine the phosphorylation status of key signaling proteins in pathways identified from the kinase screen or RNA-seq data.
Hypothetical Data Presentation:
Table 2: Kinase Profiling of this compound (10 µM)
| Kinase | % Inhibition |
| Thrombin (On-target) | 98% |
| Kinase A | 75% |
| Kinase B | 62% |
| Kinase C | 15% |
Table 3: qRT-PCR Analysis of Off-Target Gene Expression in Response to this compound (10 µM, 24h)
| Gene | Pathway | Fold Change |
| GENE-X | Proliferation | 2.5 |
| GENE-Y | Apoptosis | -3.1 |
| GENE-Z | Inflammation | 1.8 |
Experimental Protocols
MTT Cytotoxicity Assay
Objective: To assess cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
In Vitro Kinase Profiling
Objective: To identify potential off-target kinase interactions.
Methodology:
-
Assay Setup: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add this compound at a fixed concentration (e.g., 1 µM and 10 µM) or in a dose-response format.
-
Kinase Reaction: Incubate the plate at 30°C to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™, Z'-LYTE™).
-
Data Analysis: Calculate the percent inhibition of each kinase relative to a vehicle control.
Visualizations
Optimizing (2R)-Atecegatran concentration for in vitro assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (2R)-Atecegatran, a direct thrombin inhibitor, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a selective and reversible direct thrombin inhibitor.[1][2] It functions by directly binding to the active site of thrombin (Factor IIa), which prevents the conversion of fibrinogen into fibrin, a critical step in the formation of blood clots.[3][4] This inhibition applies to both free thrombin and thrombin that is already bound to a clot.[4]
Q2: What is the relationship between this compound and Atecegatran metoxil (AZD0837)? A2: Atecegatran metoxil (also known as AZD0837) is the orally active prodrug of this compound's active moiety, AR-H067637.[1][2][5] For in vitro studies, using the active form, this compound, is typically preferred unless studying the prodrug's metabolism.
Q3: What is the best solvent to use for dissolving this compound? A3: While specific solubility data is limited, direct thrombin inhibitors are often soluble in organic solvents like DMSO for creating high-concentration stock solutions. Subsequent dilutions into aqueous assay buffers are necessary. Always check the manufacturer's datasheet for specific recommendations. It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid affecting enzyme activity or cell health.
Q4: How should I store stock solutions of this compound? A4: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution into single-use vials is a best practice.
Quantitative Data Summary
The following tables provide key data for planning your experiments.
Table 1: Physicochemical Properties of this compound's Prodrug (Atecegatran metoxil)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C22H23ClF2N4O5 | [5][6] |
| Molecular Weight | 496.9 g/mol | [6] |
| CAS Number | 433937-93-0 |[5] |
Table 2: Recommended Starting Concentrations for In Vitro Assays Note: These values are estimates based on typical potencies of direct thrombin inhibitors. Empirical optimization is crucial.
| Assay Type | Suggested Concentration Range | Key Considerations |
|---|---|---|
| Enzymatic Assays (Purified Thrombin) | 0.1 nM - 1 µM | Determine Ki and IC50. Based on similar DTIs like Dabigatran (Ki: 4.5 nM).[7] |
| Plasma Clotting Assays (aPTT, PT, TT) | 0.05 µM - 10 µM | Higher concentrations are often needed due to protein binding.[7][8] |
| Thrombin-Induced Platelet Aggregation | 1 nM - 5 µM | IC50 for Dabigatran is 10 nM.[7] |
| Thrombin Generation Assay (TGA) | 0.1 µM - 20 µM | IC50 for Dabigatran is 0.56 µM in platelet-poor plasma.[7] |
Visual Guides and Workflows
Coagulation Cascade and this compound's Target
Caption: Mechanism of this compound in the coagulation cascade.
General Experimental Workflow for Chromogenic Anti-IIa Assay
Caption: Workflow for a typical chromogenic anti-IIa assay.
Troubleshooting Guide
Q5: I am not seeing any anticoagulant effect, or the dose-response curve is flat. What should I do? A5: This issue often points to problems with the compound, the enzyme, or the assay setup.
-
Compound Integrity: Has the compound degraded? Verify the storage conditions and age of your stock solution. If possible, confirm its identity and purity via analytical methods like LC-MS.
-
Enzyme Activity: Is the thrombin active? Always run a positive control (e.g., another known thrombin inhibitor) and a negative control (vehicle only) to ensure the assay system is working.[9]
-
Concentration Range: Are your concentrations appropriate? You may be testing a range that is too low. Try expanding the concentration range significantly (e.g., up to 100 µM) to find the active window.
-
Assay Conditions: For clot-based assays, ensure that reagents like thromboplastin or calcium are not expired and are added correctly.[10]
Q6: My results show high variability between replicate wells. What is the cause? A6: High variability often stems from pre-analytical or technical errors.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can cause significant errors.[9] Ensure your pipettes are calibrated. When making serial dilutions, ensure thorough mixing at each step.
-
Temperature Fluctuation: Coagulation assays are highly sensitive to temperature.[9] Ensure that all reagents and plates are properly pre-warmed to 37°C and that the plate reader maintains a stable temperature.
-
Mixing: Insufficient mixing of the sample with anticoagulant upon collection or inadequate mixing within the well can lead to inconsistent results.[11]
-
Bubbles: Air bubbles in wells can interfere with the spectrophotometer's light path, leading to erroneous readings.[9] Inspect plates for bubbles before reading.
Q7: My compound appears to be precipitating in the assay buffer. How can I fix this? A7: Compound precipitation will lead to an underestimation of potency.
-
Check Solvent Concentration: Ensure the final concentration of your stock solvent (e.g., DMSO) is as low as possible (ideally ≤0.5%) in the final assay volume.
-
Use a Surfactant: Including a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the assay buffer can help maintain compound solubility.
-
Modify Buffer: Adjusting the pH or including bovine serum albumin (BSA) in the buffer can sometimes improve the solubility of hydrophobic compounds.
Troubleshooting Decision Tree
References
- 1. AZD 0837 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. medkoo.com [medkoo.com]
- 6. Atecegatran Metoxil | C22H23ClF2N4O5 | CID 9961205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thrombin inhibitors identified by computer-assisted multiparameter design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www1.wfh.org [www1.wfh.org]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting (2R)-Atecegatran Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-Atecegatran, a direct thrombin inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, reversible direct thrombin inhibitor.[1] Its mechanism of action involves binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This inhibition of thrombin leads to the anticoagulant effect. This compound is the active form of the prodrug Atecegatran metoxil.[1]
Q2: In which in vitro assays is this compound typically evaluated?
This compound is commonly evaluated in a variety of coagulation assays to determine its anticoagulant efficacy. These include:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways of the coagulation cascade.[2][3]
-
Prothrombin Time (PT): Assesses the extrinsic and common pathways of coagulation.[4][5][6]
-
Thrombin Time (TT) and dilute Thrombin Time (dTT): Directly measure the inhibition of thrombin.[7]
-
Thrombin Generation Assay (TGA): Provides a comprehensive assessment of the overall potential of plasma to generate thrombin over time.[8][9][10]
-
Chromogenic Thrombin Substrate Assays: Quantify thrombin activity by measuring the cleavage of a synthetic, color-releasing substrate.[11]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound and its prodrug, Atecegatran metoxil, should be stored under the conditions specified in the product's certificate of analysis. Generally, solid compounds are stored at room temperature in the continental US, though this may vary.[1] It is crucial to protect the compounds from moisture.
Troubleshooting Inconsistent Results
Issue 1: Higher than expected variability in aPTT assay results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-linear dose-response at high concentrations | Direct thrombin inhibitors can exhibit a non-linear relationship in aPTT assays, especially at higher concentrations, leading to a plateauing of the clotting time.[12] Consider using a wider range of this compound concentrations to fully characterize the dose-response curve. For high concentrations, a dilute Thrombin Time (dTT) or a chromogenic assay may provide more accurate and linear results.[7] |
| Reagent variability | The sensitivity of aPTT reagents to direct thrombin inhibitors can vary significantly between manufacturers and even between different lots from the same manufacturer.[12] Ensure consistent use of the same reagent lot throughout a study. If changing lots, a validation study should be performed. |
| Pre-analytical variables | Improper sample collection and handling can introduce variability. Ensure blood is collected in the correct anticoagulant (e.g., 3.2% sodium citrate) at the proper blood-to-anticoagulant ratio (9:1).[4][13] Plasma should be prepared by centrifugation and tested within the recommended timeframe.[4] |
| Incubation time | The incubation time of the plasma with the aPTT reagent before the addition of calcium can influence the results.[3] Standardize the incubation time across all experiments as per the reagent manufacturer's instructions. |
Issue 2: Inconsistent or unexpected results in Prothrombin Time (PT) assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low sensitivity of PT reagents | PT assays are generally less sensitive to direct thrombin inhibitors compared to aPTT assays.[12] The degree of prolongation of the PT can be modest and highly dependent on the specific thromboplastin reagent used.[14] |
| Reagent composition | The composition of the thromboplastin reagent (e.g., source, concentration of tissue factor and phospholipids) can significantly impact the responsiveness of the PT assay to direct thrombin inhibitors.[5] |
| Sample quality | The presence of hemolysis, icterus, or lipemia in the plasma sample can interfere with the optical detection of clot formation in automated systems.[15] Visually inspect plasma samples and use fresh, properly prepared plasma. |
Issue 3: Difficulty in interpreting Thrombin Generation Assay (TGA) data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sub-optimal trigger concentration | The concentration of tissue factor and phospholipids used to trigger thrombin generation can affect the assay's sensitivity to anticoagulants.[9] Optimize the trigger concentration to achieve a robust and reproducible thrombin generation curve in control samples before testing with this compound. |
| Calibration issues | Accurate calibration is essential for reliable TGA results.[10] Ensure the use of a proper calibrator and that the fluorescence or absorbance readings are within the linear range of the instrument. |
| Pre-analytical factors | TGA is sensitive to pre-analytical variables such as platelet count in platelet-rich plasma (PRP) and storage conditions of the plasma.[9] Standardize sample preparation and handling procedures meticulously. |
Experimental Protocols
General Protocol for Activated Partial Thromboplastin Time (aPTT) Assay
This protocol provides a general framework. Specific volumes and incubation times should be optimized based on the reagent and instrument used.
-
Reagent and Sample Preparation:
-
Reconstitute the aPTT reagent according to the manufacturer's instructions.
-
Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.[3]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions in plasma.
-
-
Assay Procedure:
-
Pre-warm the aPTT reagent and 0.025 M calcium chloride (CaCl2) solution to 37°C.[16]
-
Pipette 50 µL of the plasma sample (with or without this compound) into a pre-warmed cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette.
-
Incubate the mixture for a specified time (typically 3-5 minutes) at 37°C.[16]
-
Initiate the clotting reaction by adding 50 µL of the pre-warmed CaCl2 solution.
-
Measure the time to clot formation using a coagulometer.
-
General Protocol for Thrombin Generation Assay (TGA)
This is a representative protocol for a fluorogenic TGA.
-
Reagent and Sample Preparation:
-
Prepare platelet-poor plasma (PPP).
-
Prepare a trigger solution containing tissue factor and phospholipids.
-
Prepare a fluorescent substrate for thrombin.
-
Prepare a thrombin calibrator.
-
Prepare solutions of this compound at various concentrations in PPP.
-
-
Assay Procedure:
-
In a 96-well plate, add 80 µL of the plasma sample (with or without this compound).
-
Add 20 µL of the trigger solution to each well to initiate thrombin generation.
-
Simultaneously, add 20 µL of the fluorescent substrate and calcium chloride solution.
-
Place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Monitor the fluorescence intensity over time.
-
In separate wells, run a thrombin calibrator to convert the fluorescence signal to thrombin concentration.
-
Calculate key parameters such as lag time, peak thrombin, and endogenous thrombin potential (ETP).[8]
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: General troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 4. atlas-medical.com [atlas-medical.com]
- 5. access.wiener-lab.com [access.wiener-lab.com]
- 6. Prothrombin Time: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin generation assay - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 10. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. atlas-medical.com [atlas-medical.com]
- 14. Challenges to Laboratory Monitoring of Direct Oral Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.asdaa.it [home.asdaa.it]
- 16. atlas-medical.com [atlas-medical.com]
Technical Support Center: Analysis of (2R)-Atecegatran and Its Degradation Products
Disclaimer: As of November 2025, there is limited publicly available information specifically detailing the degradation products and stability-indicating analytical methods for (2R)-Atecegatran (also known as AZD0837). The following technical support guide is based on established principles of pharmaceutical forced degradation studies and uses Dabigatran Etexilate, a structurally related oral anticoagulant, as an illustrative example to provide a comprehensive framework for researchers.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
A1: Forced degradation studies, or stress testing, are a critical component of drug development mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1] These studies involve subjecting a drug substance, such as this compound, to conditions more severe than accelerated stability testing to identify potential degradation products and understand its intrinsic stability.[1] The primary objectives of these studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the likely degradation products that could form under various environmental conditions.[1]
-
Develop and validate stability-indicating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.
-
Inform the development of a stable formulation and determine appropriate packaging and storage conditions.
Q2: What are the typical stress conditions used in forced degradation studies?
A2: According to ICH guidelines, forced degradation studies should typically include exposure to the following conditions:
-
Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperatures.
-
Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the drug substance in a dry state (e.g., at 105°C).
-
Photolytic Degradation: Exposing the drug substance to a combination of white fluorescent and UV light.
-
Humidity: Storing the drug substance at high relative humidity (e.g., 90% RH at 25°C).
Q3: How are the degradation products of a drug like this compound typically identified and characterized?
A3: The identification and characterization of degradation products is a multi-step process. A common approach involves:
-
Separation: Using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to separate the parent drug from its degradation products.
-
Detection and Preliminary Characterization: Employing Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the degradation products and determine their molecular weights.
-
Structural Elucidation: For major degradation products, isolation via preparative HPLC may be necessary, followed by structural characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), high-resolution mass spectrometry (HR-MS), and Fourier-transform infrared (FT-IR) spectroscopy.[2]
Troubleshooting Guide for HPLC Analysis
This guide provides solutions to common issues encountered during the HPLC analysis of pharmaceutical compounds and their degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatibility between injection solvent and mobile phase.3. Column contamination or degradation. | 1. Reduce sample concentration or injection volume.2. Dissolve the sample in the mobile phase or a weaker solvent.3. Wash the column with a strong solvent or replace the column. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition.2. Inconsistent column temperature.3. Air bubbles in the pump or detector. | 1. Prepare fresh mobile phase and ensure proper mixing.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and purge the system. |
| Baseline Noise or Drift | 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Leaks in the HPLC system. | 1. Use high-purity solvents and flush the detector cell.2. Degas the mobile phase thoroughly.3. Check for loose fittings and replace worn seals. |
| Ghost Peaks | 1. Carryover from previous injections.2. Contamination in the mobile phase or sample.3. Late-eluting peaks from a previous run. | 1. Implement a needle wash step and inject a blank run.2. Use fresh, high-purity mobile phase and filter samples.3. Increase the run time to ensure all components elute. |
| Low Peak Area/Sensitivity | 1. Incorrect wavelength setting.2. Sample degradation in the autosampler.3. Leaks in the system leading to partial injection. | 1. Verify the detector wavelength is set to the analyte's λmax.2. Use a cooled autosampler if the sample is unstable.3. Inspect for leaks, especially around the injector and fittings. |
Experimental Protocols (Illustrative Example: Dabigatran Etexilate)
The following protocols are generalized based on studies of Dabigatran Etexilate and should be adapted for this compound based on its specific chemical properties.
Protocol 1: Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of the drug substance in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 75°C for a specified time (e.g., 5 minutes). Neutralize with an equivalent amount of 0.1 M NaOH.[2]
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.25 M NaOH. Keep the solution at 75°C for a specified time (e.g., 30 minutes). Neutralize with an equivalent amount of 0.25 M HCl.[2]
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature for a specified time (e.g., 1 hour).[2]
-
Thermal Degradation (Solid State): Expose the solid drug substance to 105°C for a specified duration (e.g., 120 hours).[2]
-
Photolytic Degradation (Solid State): Expose the solid drug substance to white fluorescent light (1.2 x 10⁶ lux hours) followed by UV light (200 W h/m²).[2]
-
Humidity Degradation (Solid State): Store the solid drug substance at 90% relative humidity and 25°C for a specified duration (e.g., 120 hours).[2]
-
Sample Analysis: Dilute the stressed samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating RP-HPLC Method
The following is an example of an HPLC method for the analysis of Dabigatran Etexilate and its impurities, which can serve as a starting point for method development for this compound.
| Parameter | Condition |
| Column | Inertsil ODS 3V (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM ammonium formate with 0.1% triethylamine (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be developed to ensure separation of all degradation products from the parent compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Photodiode Array (PDA) at a suitable wavelength (e.g., 225 nm) |
| Injection Volume | 10 µL |
Data Presentation (Illustrative Example: Dabigatran Etexilate Degradation)
The following table summarizes hypothetical results from forced degradation studies on Dabigatran Etexilate, demonstrating how quantitative data can be presented.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| Acid Hydrolysis (0.1 M HCl, 75°C) | ~20% | 3 | DP1 (0.85) |
| Base Hydrolysis (0.25 M NaOH, 75°C) | ~35% | 4 | DP2 (0.72), DP3 (0.91) |
| Oxidative (3% H₂O₂, RT) | ~15% | 2 | DP4 (1.15) |
| Thermal (105°C) | ~8% | 1 | DP5 (1.08) |
| Photolytic | ~5% | 1 | DP6 (0.98) |
| Humidity (90% RH, 25°C) | ~12% | 2 | DP7 (0.88) |
Note: The data presented in this table is for illustrative purposes only and is based on typical degradation patterns observed for similar compounds.
Visualizations
Caption: Workflow for forced degradation and analysis.
Caption: Logical flow for HPLC troubleshooting.
References
Technical Support Center: Preventing (2R)-Atecegatran Precipitation in Experiments
Welcome to the technical support center for (2R)-Atecegatran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation of this compound during in vitro experiments. By addressing common issues and providing detailed protocols, we aim to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent, selective, and reversible direct thrombin inhibitor. It is the active form of the prodrug Atecegatran metoxil (also known as AZD0837). Like many small molecule inhibitors, this compound has low aqueous solubility, making it prone to precipitation in aqueous-based experimental buffers. This can lead to inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the common causes of this compound precipitation in experiments?
Precipitation of this compound can be triggered by several factors:
-
Supersaturation: The concentration of the compound in the final assay buffer exceeds its solubility limit.
-
Solvent Shock: Rapid dilution of a high-concentration stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
pH Shift: Changes in the pH of the medium can alter the ionization state of the compound, affecting its solubility.
-
Temperature Fluctuations: Solubility is often temperature-dependent. A decrease in temperature, for instance, when moving from a 37°C incubator to room temperature for analysis, can induce precipitation.
-
Interactions with Media Components: The compound may interact with salts, proteins, or other components in the experimental medium, leading to the formation of insoluble complexes.
Q3: How can I prepare my stock solution of this compound to minimize precipitation?
It is recommended to prepare a high-concentration stock solution of this compound in an appropriate organic solvent, such as 100% DMSO. Ensure the compound is fully dissolved; gentle warming to 37°C and vortexing can aid dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.
Q4: What is the maximum recommended final concentration of DMSO in my assay?
While DMSO is an excellent solvent for many poorly soluble compounds, high concentrations can be toxic to cells and may interfere with enzyme activity. It is best practice to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound precipitation during your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the aqueous buffer. | The compound's concentration exceeds its solubility limit in the aqueous buffer ("solvent shock"). | - Decrease the final concentration of this compound.- Use a serial dilution approach: first, dilute the DMSO stock into a smaller volume of buffer, vortex, and then add this intermediate dilution to the final assay volume.- Pre-warm the aqueous buffer to 37°C before adding the compound stock solution. |
| The solution becomes cloudy or a precipitate forms over time during incubation. | The compound is unstable or has low solubility under the experimental conditions (e.g., temperature, pH). | - Confirm the stability of this compound at the experimental pH and temperature. Consider performing a time-course solubility study.- If using cell culture media, components like serum proteins may bind to the compound and cause precipitation. Reducing the serum concentration or using a serum-free medium might help.- Ensure the buffer system is robust enough to maintain a stable pH throughout the experiment. |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle. | - Gently warm the stock solution to 37°C and vortex thoroughly to redissolve the compound before use.- If precipitation persists, prepare fresh stock solutions before each experiment.- Aliquot the stock solution into smaller volumes to minimize the number of freeze-thaw cycles. |
| Inconsistent results or lower than expected activity in a dilution series. | Micro-precipitation may be occurring at higher concentrations, which is not always visible to the naked eye. | - Visually inspect the wells of your assay plate for any signs of precipitate, especially at the highest concentrations.- Consider performing a solubility test to determine the maximum soluble concentration of this compound under your specific experimental conditions before running the full experiment. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol helps determine the highest concentration of this compound that remains soluble in your specific experimental buffer.
Materials:
-
This compound
-
100% DMSO
-
Your experimental buffer (e.g., PBS, Tris buffer, cell culture medium)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator at the desired experimental temperature (e.g., 37°C)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved.
-
Pre-warm Buffer: Pre-warm your experimental buffer to the intended experimental temperature.
-
Prepare Serial Dilutions:
-
In a series of microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of the pre-warmed buffer.
-
Add a small volume of the this compound stock solution to the first tube/well to achieve the highest desired concentration. Ensure the final DMSO concentration is consistent across all planned experimental conditions. Vortex gently.
-
Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube/well to the next, and so on.
-
-
Incubation and Observation:
-
Incubate the dilutions under your experimental conditions for the duration of your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).
-
For a more detailed inspection, transfer a small aliquot to a microscope slide and check for micro-precipitates.
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate is the maximum soluble concentration for your experimental conditions.
Protocol 2: In Vitro Thrombin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute human α-thrombin in assay buffer to the desired working concentration.
-
Prepare a solution of the chromogenic substrate in assay buffer.
-
-
Prepare this compound Dilutions:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the this compound dilutions (or vehicle control).
-
Add the diluted thrombin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature or 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution to each well.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for S-2238) over time (kinetic mode) or at a fixed endpoint.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each concentration of this compound.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Logical Workflow for Troubleshooting Precipitation
Technical Support Center: (2R)-Atecegatran Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-Atecegatran. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active form of the prodrug Atecegatran metoxil (also known as AZD0837). It is a potent, selective, and reversible direct thrombin inhibitor. Its primary mechanism of action is the direct inhibition of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By binding to thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation.
Q2: How can I determine the dose-response curve for this compound in my in vitro experiments?
A2: To determine the dose-response curve, you will need to perform a series of experiments using a range of this compound concentrations and measure its effect on a relevant biological endpoint, such as clotting time in plasma samples. Commonly used assays for this purpose include the Activated Partial Thromboplastin Time (aPTT), Ecarin Clotting Time (ECT), and Thrombin Time (TT). By plotting the measured response (e.g., clotting time) against the logarithm of the this compound concentration, you can generate a dose-response curve and calculate key parameters like the IC50 (the concentration that causes 50% inhibition).
Q3: What are the expected plasma concentrations of this compound in clinical studies?
A3: A phase II dose-guiding study of the prodrug AZD0837 in patients with atrial fibrillation reported the following median trough plasma concentrations of the active compound, this compound (AR-H067637)[1]:
| AZD0837 Dose Regimen | Median Trough Plasma Concentration of this compound (µmol/L) |
| 150 mg once daily | ~0.3 |
| 300 mg once daily | ~0.4 |
| 450 mg once daily | ~0.5 |
| 200 mg twice daily | ~0.6 |
Q4: What are the reported adverse events associated with different doses of AZD0837?
A4: The same phase II study reported the following rates of total bleeding events for different dose regimens of AZD0837 compared to Vitamin K antagonists (VKA)[1]:
| Treatment Group | Total Bleeding Events (%) |
| AZD0837 150 mg once daily | 5.3 |
| AZD0837 300 mg once daily | 9.7 |
| AZD0837 450 mg once daily | 14.7 |
| AZD0837 200 mg twice daily | 12.0 |
| VKA | 14.5 |
Troubleshooting Guides
Issue 1: Unexpectedly Prolonged or Shortened Clotting Times in aPTT Assay
-
Possible Cause 1: Reagent Variability. The sensitivity of aPTT reagents to direct thrombin inhibitors can vary between manufacturers and even between different lots from the same manufacturer.
-
Troubleshooting Tip: Always validate a new lot of aPTT reagent with known concentrations of this compound to establish a standard curve. If variability persists, consider using a more specific assay like the Ecarin Clotting Time (ECT).
-
-
Possible Cause 2: Pre-analytical Variables. Improper sample collection or processing can affect clotting times. This includes short draws in citrate tubes leading to excess anticoagulant, or delayed processing causing platelet activation.
-
Troubleshooting Tip: Ensure proper phlebotomy techniques are used. Blood collection tubes should be filled to the indicated volume. Process plasma samples by double centrifugation to obtain platelet-poor plasma and perform testing within the recommended timeframe.
-
-
Possible Cause 3: Instrument Malfunction. Automated coagulometers may have issues with reagent dispensing, temperature control, or clot detection.
-
Troubleshooting Tip: Perform regular maintenance and quality control checks on your instrument according to the manufacturer's instructions.
-
Issue 2: Poor Reproducibility of Dose-Response Curves
-
Possible Cause 1: Inaccurate Serial Dilutions. Errors in preparing the serial dilutions of this compound will directly impact the accuracy of the dose-response curve.
-
Troubleshooting Tip: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Matrix Effects. The composition of the plasma sample (e.g., presence of other medications, high lipid levels) can interfere with the assay.
-
Troubleshooting Tip: If possible, use pooled normal plasma for initial dose-response experiments to minimize variability. When using individual patient samples, be aware of potential interfering substances.
-
-
Possible Cause 3: Inappropriate Assay Range. The selected concentration range of this compound may not be adequate to define the full sigmoidal dose-response curve.
-
Troubleshooting Tip: Conduct a pilot experiment with a wide range of concentrations to determine the optimal range for generating a complete dose-response curve, including baseline and maximal effect.
-
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
-
Principle: The aPTT assay measures the time to clot formation after the addition of a contact activator and calcium to citrated plasma, assessing the integrity of the intrinsic and common coagulation pathways. Direct thrombin inhibitors like this compound prolong the aPTT in a dose-dependent manner.
-
Materials:
-
Citrated platelet-poor plasma (patient sample or pooled normal plasma)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl2) solution
-
This compound stock solution and diluent
-
Automated or semi-automated coagulometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the appropriate vehicle (e.g., saline or plasma).
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
Pipette 50 µL of plasma (spiked with a known concentration of this compound or a control) into a cuvette.
-
Add 50 µL of the pre-warmed aPTT reagent to the cuvette and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Dispense 50 µL of the pre-warmed CaCl2 solution into the cuvette to initiate clotting.
-
The coagulometer will measure the time in seconds for a clot to form.
-
Record the clotting time for each concentration of this compound.
-
Plot the clotting time (or a derivative of it, such as % inhibition) against the log concentration of this compound to generate a dose-response curve.
-
Ecarin Clotting Time (ECT) Assay
-
Principle: The ECT is a more specific assay for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin. The clotting time is then measured after the addition of a fibrinogen source. Direct thrombin inhibitors prolong the ECT by inhibiting meizothrombin.
-
Materials:
-
Citrated platelet-poor plasma
-
Ecarin reagent
-
Fibrinogen solution
-
This compound stock solution and diluent
-
Coagulometer
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-warm all reagents and samples to 37°C.
-
In a cuvette, mix the plasma sample (spiked with this compound or control) with the Ecarin reagent.
-
Incubate for a specified time according to the reagent manufacturer's instructions.
-
Add the fibrinogen solution to initiate clotting.
-
The coagulometer will measure the time to clot formation.
-
Record and plot the results as described for the aPTT assay.
-
Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Experimental workflow for determining the dose-response curve of this compound.
References
Technical Support Center: Investigational Oral Direct Thrombin Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with investigational oral direct thrombin inhibitors, with a focus on compounds structurally and functionally related to Atecegatran and the well-characterized agent, Dabigatran Etexilate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for (2R)-Atecegatran and related direct thrombin inhibitors?
A1: this compound is not a widely recognized nomenclature. However, Atecegatran metoxil is an investigational oral anticoagulant. It acts as a prodrug, which upon absorption is converted to its active form, AR-H067637. AR-H067637 is a selective and reversible direct inhibitor of thrombin (Factor IIa).
Similarly, Dabigatran etexilate, another oral anticoagulant, is a prodrug that is rapidly converted to its active form, dabigatran. Dabigatran directly binds to the active site of both free and clot-bound thrombin, inhibiting its activity in the coagulation cascade. This prevents the conversion of fibrinogen to fibrin, thereby blocking thrombus formation.
Q2: What are the primary metabolic pathways for these compounds?
A2: Prodrugs like Atecegatran metoxil and Dabigatran etexilate are designed for enhanced oral bioavailability. After oral administration, Dabigatran etexilate is hydrolyzed by esterases in the gut, plasma, and liver to the active compound, dabigatran. Dabigatran is not metabolized by cytochrome P450 (CYP450) enzymes, which minimizes the risk of drug-drug interactions with compounds that are substrates, inhibitors, or inducers of the CYP450 system. The primary route of elimination for dabigatran is renal excretion.
Q3: What are the expected pharmacokinetic profiles of these inhibitors?
A3: For Dabigatran etexilate, peak plasma concentrations of the active form, dabigatran, are typically reached within 1.5 to 2 hours after oral administration. The elimination half-life is approximately 12 to 17 hours in individuals with normal renal function. The pharmacokinetic profile is generally predictable, allowing for fixed-dosing regimens.
Q4: What are the known challenges and adverse events associated with long-term administration of direct thrombin inhibitors like Dabigatran?
A4: Long-term administration of direct thrombin inhibitors has been associated with several challenges and adverse events, primarily related to their anticoagulant effects. The most significant risk is bleeding. Clinical trials with Dabigatran have reported various bleeding events, from minor (e.g., bruising) to major, life-threatening hemorrhages.
Gastrointestinal (GI) side effects, such as dyspepsia, are also commonly reported. In some studies, a higher incidence of GI bleeding has been observed with dabigatran compared to warfarin.
Another challenge is the management of patients requiring urgent surgery or those who experience major bleeding, as a specific reversal agent was not initially available for all direct thrombin inhibitors. However, Idarucizumab is now an approved reversal agent for dabigatran.
Troubleshooting Guides
Issue 1: Unexpectedly High Anticoagulant Effect or Bleeding Events in Preclinical Models
-
Possible Cause 1: Renal Impairment.
-
Troubleshooting: Assess renal function in the animal model. Since dabigatran is primarily cleared by the kidneys, any degree of renal impairment can lead to drug accumulation and an exaggerated anticoagulant effect.
-
-
Possible Cause 2: Concomitant Medications.
-
Troubleshooting: Review all co-administered drugs. Although dabigatran has a low potential for CYP450-mediated interactions, co-administration with P-glycoprotein (P-gp) inhibitors (e.g., ketoconazole, dronedarone) can increase its plasma concentration.
-
-
Possible Cause 3: Overdosing.
-
Troubleshooting: Verify the dose calculations and administration protocol. Ensure accurate weighing of the compound and correct dosing volume for the animal's body weight.
-
Issue 2: High Inter-Individual Variability in Pharmacokinetic/Pharmacodynamic (PK/PD) Response
-
Possible Cause 1: Genetic Polymorphisms.
-
Troubleshooting: Investigate potential genetic variations in drug transporters (e.g., ABCB1, which encodes P-gp) or metabolizing enzymes in the animal strain, which could influence drug absorption and disposition.
-
-
Possible Cause 2: Formulation Issues.
-
Troubleshooting: The formulation of dabigatran etexilate includes a tartaric acid core to ensure an acidic microenvironment for optimal absorption. Ensure the integrity of the formulation. For experimental formulations of related compounds, assess the impact of pH on solubility and absorption.
-
-
Possible Cause 3: Differences in Gut Microbiome.
-
Troubleshooting: The gut microbiome can influence the metabolism of orally administered drugs. While not a primary metabolic pathway for dabigatran, it could be a contributing factor to variability. Standardizing the housing and diet of experimental animals may help reduce this variability.
-
Issue 3: Gastrointestinal Distress Observed in Animal Models
-
Possible Cause 1: Direct Irritation.
-
Troubleshooting: The formulation of Dabigatran etexilate, particularly the tartaric acid core, can cause direct irritation to the gastric mucosa. Consider administering the compound with food if the experimental protocol allows, as this may mitigate some GI side effects.
-
-
Possible Cause 2: Alteration of Gut Homeostasis.
-
Troubleshooting: Long-term administration of any medication can potentially alter the gut environment. Monitor for changes in stool consistency and consider including GI health assessments in long-term studies.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Dabigatran Etexilate in Healthy Volunteers
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours | |
| Elimination Half-life (t1/2) | 12 - 17 hours | |
| Absolute Bioavailability | ~3% - 7% | |
| Renal Clearance | ~80% of total clearance | |
| Plasma Protein Binding | ~35% |
Table 2: Major Adverse Events Reported in the RE-LY Clinical Trial (Dabigatran vs. Warfarin)
| Event (Rate per 100 patient-years) | Dabigatran 110 mg twice daily | Dabigatran 150 mg twice daily | Warfarin | Reference |
| Stroke or Systemic Embolism | 1.54% | 1.11% | 1.71% | |
| Major Bleeding | 2.87% | 3.32% | 3.57% | |
| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | |
| Gastrointestinal Bleeding | 1.12% | 1.51% | 1.02% |
Experimental Protocols
Protocol 1: Assessment of Anticoagulant Activity using Activated Partial Thromboplastin Time (aPTT)
-
Sample Collection: Collect blood samples from experimental animals at predetermined time points following drug administration into tubes containing 3.2% sodium citrate.
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes to obtain platelet-poor plasma.
-
aPTT Assay:
-
Pre-warm the plasma sample and aPTT reagent to 37°C.
-
Mix equal volumes of plasma and aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add pre-warmed calcium chloride solution to initiate the clotting cascade.
-
Measure the time to clot formation using a coagulometer.
-
-
Data Analysis: Compare the aPTT values of the treated groups to the vehicle control group. A prolongation of aPTT indicates an anticoagulant effect.
Mandatory Visualizations
Caption: Mechanism of action of direct thrombin inhibitors.
Caption: Pharmacokinetic pathway of Dabigatran Etexilate.
Caption: Troubleshooting workflow for excessive anticoagulation.
Minimizing Variability in (2R)-Atecegatran Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving (2R)-Atecegatran. By addressing specific issues encountered during experimental procedures, this guide aims to enhance the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the active moiety of the prodrug Atecegatran metoxil. It is a potent, selective, and reversible direct thrombin inhibitor (DTI). Its mechanism of action involves binding directly to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This inhibition occurs for both free and clot-bound thrombin.
Q2: Why am I seeing high variability in my coagulation assay results with this compound?
A2: High variability in coagulation assays with direct thrombin inhibitors like this compound can stem from several sources. These can be broadly categorized as pre-analytical, analytical, and compound-specific factors. Pre-analytical variables include sample collection and handling, while analytical factors relate to the choice of assay and instrument calibration. Compound-specific issues may involve the drug's stability and interaction with plasma proteins. It is crucial to use appropriate and validated assays for monitoring DTIs, as standard tests like the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) can show non-linear responses and be influenced by other factors.
Q3: Which coagulation assays are recommended for monitoring this compound activity?
A3: For accurate and reproducible measurement of this compound's anticoagulant effect, specialized assays are recommended over routine coagulation tests. The most suitable assays are the diluted Thrombin Time (dTT) and the Ecarin Clotting Time (ECT). These assays demonstrate a more linear dose-response relationship with direct thrombin inhibitors and are less susceptible to interferences from other coagulation factors.
Q4: Can I use standard Activated Partial Thromboplastin Time (aPTT) or Prothrombin Time (PT) assays?
A4: While aPTT and PT are prolonged in the presence of this compound, they are not recommended for precise quantification of its anticoagulant effect. The dose-response of aPTT to DTIs is often non-linear, especially at higher concentrations, and can be influenced by levels of other clotting factors. The PT has a relatively low sensitivity to DTIs. These factors can lead to significant variability and misinterpretation of results.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues that lead to variability in this compound experiments.
Issue 1: Inconsistent Clotting Times in In Vitro Assays
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Pre-analytical Variability | - Sample Collection: Ensure consistent venipuncture technique to avoid tissue factor activation. Use a consistent tube type (e.g., 3.2% sodium citrate) and ensure proper fill volume. - Sample Processing: Centrifuge samples promptly and consistently to obtain platelet-poor plasma. Process and freeze plasma in aliquots to avoid multiple freeze-thaw cycles. |
| Assay Selection | - Inappropriate Assay: Switch from aPTT or PT to a more specific assay like the diluted Thrombin Time (dTT) or Ecarin Clotting Time (ECT).[1][2][3] - Reagent Variability: Use reagents from the same lot for a given set of experiments. Follow manufacturer's instructions for reconstitution and storage. |
| Instrument Performance | - Calibration: Regularly calibrate coagulation analyzers according to the manufacturer's guidelines. - Maintenance: Perform routine maintenance to ensure proper functioning of pipettors, detectors, and temperature controls. |
Issue 2: Poor Reproducibility Between Experiments
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Handling | - Stock Solution: Prepare fresh stock solutions of this compound for each experiment. If storing, validate storage conditions and duration. - Dilutions: Use calibrated pipettes and perform serial dilutions accurately. |
| Plasma Source | - Inter-individual Variability: If using plasma from different donors, be aware of potential inter-individual differences in coagulation factor levels.[4][5] Consider using pooled normal plasma for initial experiments to establish a baseline. |
| Experimental Conditions | - Temperature: Maintain a constant temperature (37°C) for all incubation and measurement steps. - pH: Ensure the pH of buffers and reaction mixtures is consistent. |
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative pharmacokinetic and pharmacodynamic data from other well-characterized oral direct thrombin inhibitors, Dabigatran and the active form of Ximelagatran, Melagatran. This data can serve as a reference for expected ranges and variability.
Table 1: Illustrative Pharmacokinetic Parameters of Oral Direct Thrombin Inhibitors
| Parameter | Dabigatran | Melagatran (from Ximelagatran) |
| Bioavailability | ~6.5% | ~20%[6] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[7][8] | 2-3 hours |
| Plasma Half-life (t½) | 12-17 hours[8] | 4-5 hours |
| Protein Binding | ~35%[9] | Low |
| Renal Excretion | ~80% | ~80% |
Table 2: Illustrative Pharmacodynamic Parameters of Direct Thrombin Inhibitors
| Assay | Dabigatran (IC50/EC50) | Melagatran (Ki) |
| Thrombin Inhibition (Ki) | 4.5 nM | 2 nM |
| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | Concentration-dependent prolongation |
| Ecarin Clotting Time (ECT) | Linear, dose-dependent prolongation[9] | Linear, dose-dependent prolongation |
| Diluted Thrombin Time (dTT) | Linear, dose-dependent prolongation[9] | Linear, dose-dependent prolongation |
Experimental Protocols
Diluted Thrombin Time (dTT) Assay Protocol
This assay measures the time to clot formation after the addition of a standardized amount of thrombin to diluted plasma containing the direct thrombin inhibitor.
-
Sample Preparation: Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Plasma Dilution: Dilute the test plasma (containing this compound or control) with pooled normal plasma or a suitable buffer. A common dilution is 1:4 (1 part test plasma to 3 parts diluent).[4]
-
Incubation: Pre-warm the diluted plasma and the thrombin reagent to 37°C.
-
Clot Initiation: Add a fixed concentration of a commercial thrombin reagent to the diluted plasma.
-
Measurement: Record the time to clot formation using a coagulation analyzer.
-
Calibration: Construct a calibration curve using known concentrations of this compound to determine the concentration in unknown samples.
Ecarin Clotting Time (ECT) Assay Protocol
The ECT assay is based on the ability of the snake venom-derived enzyme, ecarin, to convert prothrombin to meizothrombin. The activity of meizothrombin is then inhibited by direct thrombin inhibitors.
-
Sample Preparation: Prepare platelet-poor plasma from citrated whole blood.
-
Reagent Preparation: Reconstitute the ecarin reagent according to the manufacturer's instructions.
-
Incubation: Pre-warm the plasma sample and the ecarin reagent to 37°C.
-
Clot Initiation: Add the ecarin reagent to the plasma sample to initiate the reaction.
-
Measurement: Measure the clotting time on a coagulation analyzer.
-
Calibration: Generate a standard curve with known concentrations of this compound to quantify its activity.
Visualizations
Thrombin Signaling Pathway
Caption: Mechanism of action of this compound in the coagulation cascade.
Experimental Workflow for Minimizing Variability
Caption: A standardized workflow to reduce variability in coagulation assays.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Methods for the monitoring of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. atecegatran metoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ecarin Clotting Time [ECT] [practical-haemostasis.com]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
A Preclinical Head-to-Head: (2R)-Atecegatran versus Warfarin in Antithrombotic Efficacy and Safety
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical performance of (2R)-Atecegatran, a direct thrombin inhibitor, and warfarin, a vitamin K antagonist. The data presented is compiled from various preclinical studies to offer insights into their respective antithrombotic and safety profiles in animal models.
This compound, the active metabolite of the prodrug Atecegatran metoxil (AZD0837), represents a newer class of oral anticoagulants designed for selective and reversible inhibition of thrombin. Warfarin, a long-standing cornerstone of anticoagulant therapy, functions by inhibiting the synthesis of vitamin K-dependent clotting factors. This comparison delves into their preclinical efficacy in thrombosis models, their impact on hemostasis, and their pharmacokinetic and pharmacodynamic properties.
Efficacy in Preclinical Thrombosis Models
The antithrombotic efficacy of both agents has been evaluated in various animal models of thrombosis, primarily in rats. These models aim to simulate venous and arterial thrombosis to assess the ability of the compounds to prevent clot formation.
Table 1: Comparative Efficacy in a Rat Arterial Thrombosis Model (Ferric Chloride-Induced)
| Parameter | This compound (as AZD0837) | Warfarin |
| Dose | Data not available in direct comparative preclinical studies | 0.1 mg/kg/day (oral, 5 days) |
| Time to Occlusion (TTO) | Data not available | 85 ± 11.8 min |
| Thrombus Weight Reduction | Data not available | 73% reduction (at 0.25 mg/kg/day, p.o. for 3 days)[1] |
Table 2: Comparative Efficacy in a Rat Venous Thrombosis Model
| Parameter | This compound (as AZD0837) | Warfarin |
| Dose | Data not available in direct comparative preclinical studies | 0.1 - 0.18 mg/kg (10 days) |
| Thrombus Weight Reduction | Data not available | >30% reduction (significant)[2] |
Note: Direct preclinical comparative data for this compound in these specific models was not publicly available. The clinical development of AZD0837 focused on its effects in patients with atrial fibrillation.
Safety Profile: Bleeding Risk in Preclinical Models
A critical aspect of anticoagulant therapy is the risk of bleeding. Preclinical models assess this risk by measuring parameters such as bleeding time.
Table 3: Comparative Effects on Bleeding in Rats
| Parameter | This compound (as AZD0837) | Warfarin |
| Bleeding Time | Data not available in direct comparative preclinical studies | Increased total bleeding time at doses effective for antithrombosis[3] |
| Hemorrhagic Events | Clinical data suggests a potentially lower bleeding risk compared to dose-adjusted VKA[4][5] | Dose-dependent increase in hemorrhagic risk[2] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of anticoagulants are crucial for determining dosing regimens and predicting clinical effects.
Table 4: Comparative Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound (Active form: AR-H067637) | Warfarin |
| Mechanism of Action | Direct, selective, and reversible thrombin inhibitor | Vitamin K epoxide reductase inhibitor |
| Onset of Action | Rapid | Delayed (dependent on clotting factor depletion) |
| Half-life (preclinical) | Data not available in publicly accessible studies | Species-dependent |
| Metabolism | AZD0837 is a prodrug converted to the active form AR-H067637 | Hepatic |
| Key PD Marker | Activated Partial Thromboplastin Time (aPTT), Ecarin Clotting Time (ECT) | Prothrombin Time (PT) / International Normalized Ratio (INR) |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Effects of antithrombotic drugs in a rat model of aspirin-insensitive arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticoagulant, antithrombotic and haemorrhagic effect of long-term warfarin on experimental venous and arterial thrombosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antithrombotic effects and bleeding time of thrombin inhibitors and warfarin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (2R)-Atecegatran and Other Modern Oral Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of (2R)-Atecegatran, a direct thrombin inhibitor, with other leading oral anticoagulants. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug development and thrombosis research. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.
Introduction to this compound
This compound is the active metabolite of the prodrug Atecegatran metoxil (AZD0837).[1] As a direct thrombin inhibitor (DTI), it exerts its anticoagulant effect by specifically and reversibly binding to the active site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking the final step in clot formation.[1][2] Atecegatran metoxil has undergone Phase 2 clinical trials for the prevention of stroke in patients with non-valvular atrial fibrillation.[3] This guide focuses on the preclinical in vitro and in vivo efficacy of its active form, AR-H067637, in comparison to other widely used direct oral anticoagulants (DOACs), including the direct thrombin inhibitor dabigatran and the Factor Xa inhibitors rivaroxaban and apixaban.
In Vitro Efficacy Comparison
The in vitro anticoagulant activity of this compound (AR-H067637) and comparator drugs has been assessed through various assays that measure their ability to inhibit key enzymes in the coagulation cascade and to prolong clotting times in human plasma.
| Parameter | This compound (AR-H067637) | Dabigatran | Rivaroxaban | Apixaban |
| Target | Thrombin (Factor IIa) | Thrombin (Factor IIa) | Factor Xa | Factor Xa |
| Inhibition Constant (Ki) | 2-4 nM (for human thrombin)[1] | 4.5 nM (for human thrombin)[4] | 0.4 nM (for human Factor Xa)[5] | 0.08 nM (for human Factor Xa)[6] |
| Thrombin Generation (IC50) | 0.6 µM[1] | 0.56 µM[4] | Not directly applicable | Not directly applicable |
| Activated Partial Thromboplastin Time (aPTT) - Doubling Concentration | Not explicitly stated | 0.23 µM[4] | Not explicitly stated | 7.4 µM[7] |
| Prothrombin Time (PT) - Doubling Concentration | Not explicitly stated | 0.83 µM[4] | Not explicitly stated | 3.6 µM[7] |
| Ecarin Clotting Time (ECT) - Doubling Concentration | 93 nM (IC50)[1] | 0.18 µM[4] | Not applicable | Not applicable |
| Thrombin Time (TT) - IC50 | 220 nM[1] | Not explicitly stated | Not applicable | Not applicable |
| Thrombin-Induced Platelet Aggregation (IC50) | 0.9 nM[1] | 10 nM[4] | Not directly applicable | Not directly applicable |
In Vivo Efficacy Comparison
The in vivo antithrombotic efficacy of these compounds has been evaluated in various animal models of thrombosis. These studies are crucial for determining the potential therapeutic effectiveness of a new anticoagulant and its therapeutic window (the dose range that is effective without causing excessive bleeding).
| Animal Model | This compound (AR-H067637) | Dabigatran | Rivaroxaban | Apixaban |
| Rat Venous Thrombosis (FeCl3-induced) | IC50: 0.13 µM (plasma concentration)[8] | Not available in this model | Not available in this model | ED50: 0.4 mg/kg/h (i.v. infusion)[9] |
| Rat Arterial Thrombosis (FeCl3-induced) | IC50: 0.55 µM (plasma concentration)[8] | Not available in this model | Not available in this model | ED50: 0.8 mg/kg/h (i.v. infusion)[9] |
| Rabbit Venous Thrombosis | Not available | ED50: 0.066 mg/kg (i.v.)[10] | Not available | ED50: 0.11 mg/kg/h (i.v. infusion)[8] |
Note: Direct comparison of ED50 values across different studies and models should be done with caution due to variations in experimental protocols.
Mechanism of Action: Signaling Pathways
The anticoagulants discussed in this guide target specific proteases in the coagulation cascade. The following diagrams illustrate their points of intervention.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 6. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlas-medical.com [atlas-medical.com]
- 10. researchgate.net [researchgate.net]
Validating the Antithrombotic Effect of (2R)-Atecegatran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antithrombotic performance of (2R)-Atecegatran, an investigational oral direct thrombin inhibitor, with other established and novel oral anticoagulants. The data presented is compiled from various preclinical studies to offer a quantitative and methodological reference for researchers in the field of thrombosis and hemostasis.
Introduction to this compound
This compound (also known as AZD0837) is a prodrug that is rapidly converted in the body to its active form, AR-H067637. This active metabolite is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa), a key enzyme in the coagulation cascade. By directly binding to thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This compound was under clinical development for the prevention of stroke and systemic embolic events in patients with atrial fibrillation.
Comparative Antithrombotic Efficacy
The following tables summarize the preclinical antithrombotic efficacy of the active metabolite of this compound (AR-H067637) and other oral anticoagulants in rat models of venous and arterial thrombosis.
Table 1: Antithrombotic Activity in a Rat Venous Thrombosis Model
| Compound | Mechanism of Action | Dose/Concentration for ~50% Inhibition of Thrombus Formation | Reference |
| AR-H067637 | Direct Thrombin Inhibitor | IC50: 0.13 µM (plasma concentration) | [1] |
| Dabigatran Etexilate | Direct Thrombin Inhibitor | Complete inhibition at 20 mg/kg (oral) | [2] |
| Rivaroxaban | Direct Factor Xa Inhibitor | ED50: 0.1 mg/kg (intravenous) | |
| Apixaban | Direct Factor Xa Inhibitor | Complete inhibition at 20 mg/kg (oral) | [2] |
| Warfarin | Vitamin K Antagonist | ED50: 0.1 mg/kg/day (oral, 5 days) | [2] |
Table 2: Antithrombotic Activity in a Rat Arterial Thrombosis Model
| Compound | Mechanism of Action | Dose/Concentration for ~50% Inhibition of Thrombus Formation | Reference |
| AR-H067637 | Direct Thrombin Inhibitor | IC50: 0.55 µM (plasma concentration) | [1] |
| Argatroban | Direct Thrombin Inhibitor | ED50: 6 µg/kg/min (intravenous infusion) | [3] |
| Warfarin | Vitamin K Antagonist | 73% thrombus weight reduction at 0.25 mg/kg/day (oral, 3 days) | [4] |
Note: Direct head-to-head comparative studies for all agents in the same experimental model are limited. The data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Signaling Pathway of Thrombin and its Inhibition
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin plays a central role in this process. The diagram below illustrates the key steps of the coagulation cascade and the point of intervention for direct thrombin inhibitors like the active metabolite of this compound.
Caption: Mechanism of action of this compound's active metabolite in the coagulation cascade.
Experimental Protocols
The antithrombotic effects of these compounds are typically evaluated in well-established animal models of thrombosis. Below are the detailed methodologies for two commonly used models.
Ferric Chloride-Induced Arterial Thrombosis Model in Rats
This model is widely used to assess the efficacy of antithrombotic agents in an arterial setting.
Caption: Experimental workflow for the ferric chloride-induced arterial thrombosis model.
Protocol Details:
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The common carotid artery is carefully isolated from the surrounding tissues.
-
Drug Administration: The test compound (e.g., AR-H067637) or vehicle is administered, typically via continuous intravenous infusion to achieve steady-state plasma concentrations.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride solution (e.g., 20-50%) is applied to the adventitial surface of the carotid artery for a specific duration (e.g., 10 minutes).[1][2] Ferric chloride induces endothelial injury, leading to thrombus formation.
-
Measurement of Thrombosis: The primary endpoints are typically the time to vessel occlusion (TTO), measured using a Doppler flow probe, or the weight of the thrombus formed after a specific period.
Arteriovenous Shunt Thrombosis Model in Rats
This model mimics thrombosis under controlled blood flow conditions and is sensitive to both antiplatelet and anticoagulant agents.
Protocol Details:
-
Animal Preparation: Rats are anesthetized as described above.
-
Shunt Implantation: An extracorporeal shunt, consisting of two cannulas connected by a piece of tubing containing a thrombogenic surface (e.g., a silk thread), is placed between the carotid artery and the jugular vein.
-
Drug Administration: The test compound or vehicle is administered prior to the initiation of blood flow through the shunt.
-
Thrombus Formation: Blood is allowed to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
Measurement of Thrombosis: After the circulation period, the shunt is removed, and the thrombus formed on the silk thread is carefully excised and weighed.
Conclusion
The preclinical data indicates that this compound's active metabolite, AR-H067637, is a potent antithrombotic agent in both venous and arterial thrombosis models in rats.[1] Its efficacy is comparable to other direct oral anticoagulants in similar preclinical settings. The provided experimental protocols offer a standardized framework for the evaluation of novel antithrombotic compounds. Further head-to-head comparative studies are necessary for a more definitive assessment of the relative efficacy and safety of these agents. This guide serves as a valuable resource for researchers and professionals involved in the discovery and development of the next generation of antithrombotic therapies.
References
- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.sbbq.org.br [www2.sbbq.org.br]
- 3. Antithrombotic actions of argatroban in rat models of venous, 'mixed' and arterial thrombosis, and its effects on the tail transection bleeding time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of antithrombotic drugs in a rat model of aspirin-insensitive arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (2R)-Atecegatran and Other Direct Thrombin Inhibitors
(2R)-Atecegatran , the active form of the prodrug atecegatran metoxil (AZD0837), is a potent, selective, and reversible direct thrombin inhibitor (DTI) that was under development for the prevention of thromboembolic disorders. Although its clinical development was discontinued, its pharmacological profile provides a valuable case study for researchers and drug development professionals in the field of anticoagulation. This guide offers a comparative analysis of this compound with other notable direct thrombin inhibitors: dabigatran, argatroban, and bivalirudin, supported by available experimental data.
Mechanism of Action: Direct Thrombin Inhibition
Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin (Factor IIa), a key enzyme in the coagulation cascade. This action prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Unlike indirect inhibitors such as heparin, DTIs do not require a cofactor like antithrombin III for their activity.[1][2] This class of anticoagulants can be broadly categorized into univalent inhibitors, which bind only to the active site, and bivalent inhibitors, which bind to both the active site and exosite 1 of thrombin. This compound, dabigatran, and argatroban are univalent inhibitors, while bivalirudin is a bivalent inhibitor.
Quantitative Comparison of Inhibitory Potency
The efficacy of direct thrombin inhibitors is often quantified by their inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The available data for this compound and its comparators are summarized in the tables below. It is important to note that direct head-to-head studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.
| Inhibitor | Thrombin Inhibition (Ki) | Reference(s) |
| This compound (AR-H067637) | 2-4 nM | [3] |
| Dabigatran | 4.5 nM | [4] |
| Argatroban | 40 nM (0.04 µM) | [5][6] |
| Bivalirudin | Not explicitly found |
Table 1: Comparison of Thrombin Inhibition Constants (Ki)
| Inhibitor | Assay | IC50 | Reference(s) |
| This compound (AR-H067637) | Thrombin Generation (plasma) | 0.6 µM | [1] |
| Thrombin Time (plasma) | 93 nM | [1] | |
| Ecarin Clotting Time (plasma) | 220 nM | [1] | |
| Thrombin-induced Platelet Aggregation | 0.9 nM | [1] | |
| Thrombin-induced Platelet Activation | 8.4 nM | [1] | |
| Dabigatran | Thrombin Inhibition (cell-free) | 9.3 nM | [4] |
Table 2: Comparison of Half-Maximal Inhibitory Concentrations (IC50)
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key assays used to characterize direct thrombin inhibitors.
Thrombin Inhibition Assay (Determination of Ki and IC50)
The inhibitory potency of a direct thrombin inhibitor is determined by measuring its effect on the rate of thrombin-catalyzed hydrolysis of a chromogenic substrate.
Principle: In the presence of a competitive inhibitor, the apparent rate of the enzymatic reaction decreases. By measuring the reaction rate at various inhibitor and substrate concentrations, the inhibition constant (Ki) and IC50 can be calculated.
Generalized Protocol:
-
Reagents:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with polyethylene glycol)
-
Test inhibitor at various concentrations
-
-
Procedure:
-
Thrombin is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a microplate well.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is measured using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
-
Data Analysis:
-
IC50 values are determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Plasma Coagulation Assays (Thrombin Time and Ecarin Clotting Time)
These assays measure the effect of the inhibitor on the clotting time of plasma.
Thrombin Time (TT):
-
Principle: Measures the time it takes for a clot to form in a plasma sample after the addition of a standard amount of thrombin. Direct thrombin inhibitors will prolong this time in a concentration-dependent manner.
-
Generalized Protocol:
-
Citrated platelet-poor plasma is incubated with various concentrations of the inhibitor.
-
A fixed concentration of bovine or human thrombin is added to initiate clotting.
-
The time to clot formation is measured using a coagulometer.
-
Ecarin Clotting Time (ECT):
-
Principle: Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by direct thrombin inhibitors. This assay is not affected by heparin.
-
Generalized Protocol:
-
Citrated platelet-poor plasma is incubated with the inhibitor.
-
Ecarin is added to initiate the reaction.
-
The time to clot formation is measured.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of direct thrombin inhibitors and a typical experimental workflow for their evaluation.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Determination of dabigatran in plasma, serum, and urine samples: comparison of six methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. cda-amc.ca [cda-amc.ca]
- 6. Comparing direct thrombin inhibitors using aPTT, ecarin clotting times, and thrombin inhibitor management testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of (2R)-Atecegatran and argatroban
In the landscape of direct thrombin inhibitors, both (2R)-Atecegatran, the active form of the investigational drug Atecegatran metoxil (AZD0837), and the established anticoagulant Argatroban offer distinct profiles for researchers and drug development professionals. This guide provides a detailed, data-driven comparison of their performance, supported by experimental data and methodologies.
Mechanism of Action
Both this compound and Argatroban are direct thrombin inhibitors (DTIs) that exert their anticoagulant effect by binding to the active site of thrombin (Factor IIa), a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby blocking clot formation. A key feature of these direct inhibitors is their ability to inhibit both free and clot-bound thrombin, a significant advantage over indirect inhibitors like heparin.[1]
Quantitative Performance Data
The following tables summarize the key in vitro inhibitory and human pharmacokinetic parameters for this compound (AR-H067637) and Argatroban.
Table 1: In Vitro Thrombin Inhibition
| Parameter | This compound (AR-H067637) | Argatroban |
| Thrombin Inhibition Constant (Ki) | 2-4 nM[1] | ~39 nM (~0.04 µM)[1] |
| IC50 (Thrombin Generation) | 0.6 µM[1] | Not directly comparable |
| IC50 (Platelet Aggregation) | 0.9 nM (thrombin-induced)[1] | 12-21 nM (thrombin-induced)[2] |
| IC50 (Fibrin-bound Thrombin) | Not specified | 2.8 µM[3] |
Table 2: Human Pharmacokinetic Properties
| Parameter | This compound (AR-H067637) | Argatroban |
| Administration | Oral (as prodrug Atecegatran metoxil) | Intravenous |
| Bioavailability | 22-52% (of prodrug)[4] | 100% |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour[4] | 1-3 hours |
| Elimination Half-life (t½) | 9.3 hours[4] | 39-51 minutes[1] |
| Volume of Distribution (Vd) | Not specified | ~174 mL/kg[5] |
| Plasma Protein Binding | Not specified | ~54% (20% to albumin, 35% to α1-acid glycoprotein)[5] |
| Metabolism | Bioconversion from prodrug | Hepatic (hydroxylation and aromatization)[1] |
| Excretion | Not specified | Primarily fecal (65%), some urinary (22%)[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the presented data.
Thrombin Inhibition Constant (Ki) Determination
Objective: To determine the equilibrium dissociation constant (Ki) of the inhibitor for thrombin, reflecting its binding affinity.
Protocol:
-
Reagents and Materials: Purified human α-thrombin, a specific chromogenic or fluorogenic thrombin substrate (e.g., S-2238), the test inhibitor (this compound or Argatroban), and an appropriate assay buffer (e.g., Tris-HCl with polyethylene glycol).
-
Procedure: a. A pre-steady state kinetic analysis is performed. The inhibitor at various concentrations is mixed with a fixed concentration of thrombin in the assay buffer. b. The reaction is initiated by the addition of the chromogenic or fluorogenic substrate. c. The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence over a short period. d. The initial velocity of the reaction is determined for each inhibitor concentration.
-
Data Analysis: The Ki is calculated by fitting the initial velocity data to the Morrison equation for tight-binding inhibitors or by using Cheng-Prusoff equation if the inhibition is competitive and the IC50 is determined under specific substrate concentrations.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of the inhibitor on the intrinsic and common pathways of the coagulation cascade.
Protocol:
-
Reagents and Materials: Citrated human plasma, aPTT reagent (containing a contact activator like silica and phospholipids), and 0.025 M calcium chloride solution.
-
Procedure: a. Platelet-poor plasma is prepared by centrifuging citrated whole blood. b. The plasma is incubated with the test inhibitor at various concentrations. c. The aPTT reagent is added to the plasma-inhibitor mixture and incubated for a specified time (e.g., 3-5 minutes) at 37°C. d. Clotting is initiated by the addition of pre-warmed calcium chloride solution. e. The time to clot formation is measured using a coagulometer.
-
Data Analysis: The aPTT is reported in seconds. The concentration of the inhibitor required to double the baseline aPTT is often determined.
Ecarin Clotting Time (ECT) Assay
Objective: To specifically measure the activity of direct thrombin inhibitors.
Protocol:
-
Reagents and Materials: Citrated human plasma, Ecarin (a prothrombin activator from the venom of the saw-scaled viper), and a coagulometer.
-
Procedure: a. Platelet-poor plasma is incubated with the test inhibitor at various concentrations. b. A standardized solution of Ecarin is added to the plasma-inhibitor mixture at 37°C. c. Ecarin directly converts prothrombin to meizothrombin, which is then inhibited by the direct thrombin inhibitor. d. The time to fibrin clot formation is measured.
-
Data Analysis: The ECT is reported in seconds. A linear relationship between the inhibitor concentration and the prolongation of the ECT is typically observed.[6]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Argatroban.
Caption: General experimental workflow for in vitro comparison.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by Argatroban, a specific thrombin inhibitor, of platelet activation by fibrin clot-associated thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the synthetic thrombin inhibitor argatroban on fibrin- or clot-incorporated thrombin: comparison with heparin and recombinant Hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-dose pharmacokinetics, pharmacodynamics and safety of AZD0837, a novel oral direct thrombin inhibitor, in young healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Oral direct thrombin inhibitor AZD0837 for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation: a randomized dose-guiding, safety, and tolerability study of four doses of AZD0837 vs. vitamin K antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of (2R)-Atecegatran Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data for (2R)-Atecegatran (also known as AZD0837), an investigational oral direct thrombin inhibitor, and Dabigatran etexilate (Pradaxa®), an established anticoagulant in the same class. The objective is to offer a clear, data-driven comparison to aid in the assessment of the reproducibility and therapeutic potential of this compound.
Executive Summary
This compound is a prodrug that is converted in the body to its active form, AR-H067637, a potent and reversible direct inhibitor of thrombin. Clinical development of this compound reached Phase II trials for the prevention of stroke in patients with non-valvular atrial fibrillation (NVAF). Dabigatran etexilate is also a prodrug, converted to dabigatran, and is a widely approved oral direct thrombin inhibitor for stroke prevention in NVAF and other thromboembolic conditions.
This guide presents a side-by-side comparison of their in vitro anticoagulant activity and clinical trial data. While direct head-to-head clinical trial data is unavailable, this comparative analysis of existing experimental results provides valuable insights into the relative potency and safety profiles of these two direct thrombin inhibitors.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and Dabigatran, focusing on their in vitro anticoagulant potency and key clinical trial outcomes.
In Vitro Anticoagulant Activity
| Parameter | This compound (Active Metabolite: AR-H067637) | Dabigatran | Reference |
| Thrombin Inhibition (Ki) | 2-4 nM | 4.5 nM | [1] |
| Thrombin Time (TT) IC50 | 93 nM | Not explicitly stated as IC50, but highly sensitive | [1] |
| Ecarin Clotting Time (ECT) IC50 | 220 nM | Not explicitly stated as IC50, but sensitive | [1] |
| Concentration to double aPTT | Not explicitly stated | 0.23 µM | [2] |
| Concentration to double PT | Not explicitly stated | 0.83 µM | [2] |
| Concentration to double ECT | Not explicitly stated | 0.18 µM | [2] |
Note: A lower Ki value indicates a higher binding affinity to the target, suggesting more potent inhibition. IC50 is the concentration of an inhibitor where the response (in this case, clotting time) is reduced by half. While direct IC50 values for dabigatran in prolonging clotting times were not found in the same format, the provided data on concentrations required to double clotting times offer a point of comparison for its anticoagulant effect.
Clinical Trial Data
| Outcome | 150 mg once daily | 300 mg once daily | 450 mg once daily | 200 mg twice daily | VKA (INR 2.0-3.0) | Reference |
| Total Bleeding Events | Similar or lower than VKA | Similar or lower than VKA | Similar or lower than VKA | Similar or lower than VKA | 14.5% | [3] |
| Clinically Relevant Bleeding Events | Fewer than VKA | Fewer than VKA | Not specified | Not specified | Not specified | [3] |
| Outcome (Rate per year) | Dabigatran 110 mg twice daily | Dabigatran 150 mg twice daily | Warfarin (INR 2.0-3.0) | Reference |
| Stroke or Systemic Embolism | 1.53% | 1.11% | 1.69% | |
| Major Bleeding | 2.71% | 3.11% | 3.36% | |
| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | |
| All-Cause Mortality | 3.75% | 3.64% | 4.13% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the key coagulation assays used to evaluate the anticoagulant effects of direct thrombin inhibitors like this compound and Dabigatran.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Sample Preparation: Platelet-poor plasma (PPP) is obtained by centrifuging citrated whole blood.
-
Incubation: A specific volume of PPP is incubated at 37°C with a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids (a substitute for platelet factor 3).
-
Clotting Initiation: After a defined incubation period, calcium chloride is added to the mixture to initiate the coagulation cascade.
-
Measurement: The time taken for a fibrin clot to form is measured in seconds. The prolongation of the aPTT is proportional to the anticoagulant activity of the direct thrombin inhibitor.
Ecarin Clotting Time (ECT) Assay
The ECT is a specific assay for measuring the activity of direct thrombin inhibitors.
-
Sample Preparation: Platelet-poor plasma (PPP) is used.
-
Reagent: Ecarin, a purified enzyme from the venom of the saw-scaled viper (Echis carinatus), is the key reagent. Ecarin directly converts prothrombin to meizothrombin.
-
Clotting Initiation and Measurement: Ecarin is added to the PPP sample at 37°C, and the time to clot formation is measured. Direct thrombin inhibitors inhibit meizothrombin, thus prolonging the ECT in a concentration-dependent manner.
Thrombin Time (TT) Assay
The TT assay assesses the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin.
-
Sample Preparation: Platelet-poor plasma (PPP) is used.
-
Reagent: A known concentration of thrombin is added to the PPP sample at 37°C.
-
Measurement: The time it takes for a fibrin clot to form is measured. Direct thrombin inhibitors directly inhibit the added thrombin, leading to a prolonged TT. This assay is highly sensitive to direct thrombin inhibitors.
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action and evaluation of this compound and other direct thrombin inhibitors.
References
- 1. Biochemical and pharmacological effects of the direct thrombin inhibitor AR-H067637 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to the Preclinical Efficacy of (2R)-Atecegatran and Other Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of (2R)-Atecegatran, a direct thrombin inhibitor, with other anticoagulants across various animal species. Due to the limited availability of published preclinical data specifically for this compound, this guide focuses on its active metabolite, AR-H067637, and includes comparative data from other well-studied direct thrombin inhibitors such as dabigatran and ximelagatran to provide a comprehensive overview for drug development professionals.
Mechanism of Action: Direct Thrombin Inhibition
This compound is an orally administered prodrug that is rapidly converted in the body to its active form, AR-H067637. This active metabolite is a selective and reversible direct inhibitor of thrombin (Factor IIa). Thrombin is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot. By directly inhibiting thrombin, AR-H067637 effectively prevents thrombus formation.
Below is a diagram illustrating the central role of thrombin in the coagulation cascade and the point of inhibition by direct thrombin inhibitors.
Quantitative Efficacy Data in Animal Models
The following tables summarize the antithrombotic efficacy of AR-H067637 and other direct thrombin inhibitors in various animal thrombosis models.
Table 1: Efficacy of AR-H067637 in Rat Thrombosis Models
| Animal Model | Endpoint | AR-H067637 IC50 (μM) | Reference Compound | Reference Compound Efficacy |
| Venous Thrombosis (FeCl3-induced) | Inhibition of thrombus size | 0.13 | Dalteparin | - |
| Arterial Thrombosis (FeCl3-induced) | Inhibition of thrombus size | 0.55 | Dalteparin | - |
Source: Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats.[1]
Table 2: Comparative Efficacy of Direct Thrombin Inhibitors and Warfarin in Rat Venous Thrombosis Models
| Compound | Animal Model | Dosing Regimen | Thrombus Weight Reduction | Bleeding Time Increase |
| Ximelagatran | Ferric chloride-induced caval vein thrombosis | 1-20 µmol/kg, oral, once daily for 4 days | Dose-dependent, near complete inhibition at highest dose | Significantly lower than warfarin at equieffective antithrombotic doses |
| Warfarin | Ferric chloride-induced caval vein thrombosis | 0.20-0.82 µmol/kg, oral, once daily for 4 days | Dose-dependent, near complete inhibition at highest dose | Significant increase |
| Dabigatran | Wessler model of inferior vena cava | 33 µg/kg (ED50), IV bolus | 50% reduction | No significant increase at therapeutic doses |
Sources: The effects of ximelagatran and warfarin on the prophylaxis of a caval vein thrombosis and bleeding in the anaesthetized rat[2]; A mouse bleeding model to study oral anticoagulants.[3]
Table 3: Comparative Efficacy of Dabigatran and Other Anticoagulants in a Rabbit Venous Thrombosis Model
| Compound | 50% Effective Dose (ED50) |
| Dabigatran | 0.066 mg/kg (i.v.) |
| Unfractionated Heparin (UFH) | 9.8 U/kg (i.v.) |
| Hirudin | 0.016 mg/kg (i.v.) |
| Melagatran | 0.058 mg/kg (i.v.) |
Source: Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis.[4]
Table 4: Comparative Efficacy of Dabigatran and Warfarin in a Swine Mechanical Heart Valve Model
| Treatment Group | Mean Survival (days) | Incidence of Bleeding Complications |
| Dabigatran (20 mg/kg BID) | 50.3 | 27% |
| Warfarin (5 mg QD, INR 2.0-2.5) | 15.6 | 40% |
| No Anticoagulation | 18.7 | N/A |
Source: Dabigatran versus warfarin after mechanical mitral valve replacement in the swine model.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Rat Ferric Chloride-Induced Thrombosis Model
This model is commonly used to evaluate the efficacy of antithrombotic agents in both venous and arterial thrombosis.
Experimental Workflow:
Protocol Details:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: The carotid artery (for arterial thrombosis) or the inferior vena cava (for venous thrombosis) is surgically exposed. For venous thrombosis, a partial stasis is often created by ligating the vessel.
-
Drug Administration: The test compound (e.g., AR-H067637) or vehicle is administered, typically as a continuous intravenous infusion to achieve steady-state plasma concentrations.
-
Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution is applied topically to the exposed blood vessel for a defined period. This induces oxidative injury to the vessel wall, initiating thrombus formation.
-
Thrombus Evaluation: After a set duration, the segment of the blood vessel containing the thrombus is excised, and the thrombus is carefully removed and weighed.
-
Bleeding Assessment: Bleeding time can be assessed in parallel using a tail transection or incision model. Blood loss is quantified by collecting the blood on a pre-weighed filter paper.
-
Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected to measure plasma drug concentrations and their effects on coagulation parameters such as Activated Partial Thromboplastin Time (aPTT) and Thrombin Time (TT).
Rabbit Venous Stasis Thrombosis Model (Wessler Model)
This model is a classic method for evaluating venous antithrombotic efficacy.
Protocol Details:
-
Animal Preparation: New Zealand White rabbits are anesthetized.
-
Drug Administration: The test compound (e.g., dabigatran, heparin) is administered intravenously.
-
Thrombogenesis: A segment of the jugular vein is isolated, and a thrombogenic stimulus (e.g., human serum or tissue factor) is injected into the isolated segment.
-
Stasis: The vein segment is ligated to induce stasis for a specific period, allowing for thrombus formation.
-
Thrombus Assessment: The ligatures are removed, and the vein segment is opened to retrieve and weigh the thrombus.
Swine Mechanical Heart Valve Thrombosis Model
This large animal model is used to assess the efficacy of anticoagulants in a clinically relevant scenario of prosthetic valve thrombosis.
Protocol Details:
-
Animal Model: Domestic pigs undergo a surgical procedure for mitral valve replacement with a mechanical prosthesis.
-
Anticoagulation Regimen: Post-surgery, animals are randomized to receive an anticoagulant (e.g., dabigatran, warfarin) or no treatment. Dosing for warfarin is adjusted to maintain a target International Normalized Ratio (INR).
-
Endpoint Evaluation: The primary endpoint is typically survival over a defined period (e.g., 90 days). Secondary endpoints include the presence and extent of thrombus on the mechanical valve upon necropsy and the incidence of bleeding complications.
Conclusion
The available preclinical data indicates that this compound's active metabolite, AR-H067637, is a potent direct thrombin inhibitor with efficacy in rat models of both venous and arterial thrombosis. Comparative studies of other direct thrombin inhibitors, such as dabigatran and ximelagatran, demonstrate their efficacy relative to traditional anticoagulants like warfarin and heparin across multiple animal species. These direct thrombin inhibitors generally show a wider therapeutic window, with a lower propensity for bleeding at effective antithrombotic doses compared to warfarin. The selection of animal models is critical for evaluating the specific properties of novel anticoagulants, with rodent models being suitable for initial screening and larger animal models providing more clinically relevant data for cardiovascular applications. Further preclinical studies directly comparing this compound with current standard-of-care anticoagulants in various animal models would be beneficial for a more complete assessment of its therapeutic potential.
References
- 1. Evaluation of AR-H067637, the active metabolite of the new direct thrombin inhibitor AZD0837, in models of venous and arterial thrombosis and bleeding in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ximelagatran and warfarin on the prophylaxis of a caval vein thrombosis and bleeding in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mouse bleeding model to study oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antithrombotic and anticoagulant effects of the direct thrombin inhibitor dabigatran, and its oral prodrug, dabigatran etexilate, in a rabbit model of venous thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dabigatran versus warfarin after mechanical mitral valve replacement in the swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (2R)-Atecegatran: A Procedural Guide for Laboratory Professionals
(2R)-Atecegatran is an anticoagulant that functions as a direct thrombin inhibitor.[1][2] Proper handling and disposal are crucial to ensure personnel safety and prevent environmental contamination.[3][4] Unused or expired investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[3]
Essential Safety and Handling Protocols
Before beginning any disposal process, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of the compound should occur in a well-ventilated area or under a fume hood to minimize inhalation exposure.
Storage: this compound, similar to related compounds like Dabigatran etexilate, may be sensitive to moisture.[5] It should be stored in its original, tightly sealed container in a cool, dry place, as specified by the manufacturer.[5]
Step-by-Step Disposal Procedure
The disposal of this compound should be approached with the understanding that it is a biologically active pharmaceutical compound. The primary goal is to render it non-retrievable and dispose of it through a certified hazardous waste stream.
Step 1: Initial Assessment and Categorization
The first step is to determine if the waste is classified as hazardous under RCRA.[4][6] This involves checking if the compound is a P- or U-listed waste or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6] While this compound is not specifically listed, it is prudent to manage it as a chemical waste stream due to its pharmacological activity.
Step 2: In-Lab Neutralization (where applicable and permitted)
For trace amounts or contaminated materials, a chemical neutralization process may be considered if approved by your institution's EHS department. However, for bulk quantities, this is not recommended. A common method for pharmaceutical waste is to make it undesirable and non-divertible.
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with an Inert Substance: Combine the compound with an unappealing substance like cat litter, used coffee grounds, or dirt.[7] Do not crush tablets or capsules if applicable.[7]
-
Contain the Mixture: Place the resulting mixture into a sealable container, such as a plastic bag or a labeled waste container, to prevent leakage.[7]
Step 3: Final Disposal
The contained mixture of this compound should be disposed of through your institution's chemical or pharmaceutical waste program.
-
Do Not Dispose Down the Drain: Flushing pharmaceuticals is strongly discouraged by the EPA as it can contaminate water supplies.[4]
-
Do Not Dispose in Regular Trash: Unless explicitly permitted by local regulations and your EHS department after the neutralization step, do not place it in the municipal solid waste.
-
Use a Licensed Waste Hauler: The most appropriate method is to have the material collected by a licensed hazardous waste disposal company.[8]
Data on Related Compounds
The following table summarizes key information on compounds related to this compound, which informs the recommended disposal procedures.
| Compound Name | Class | Key Characteristics Relevant to Disposal |
| Atecegatran metoxil | Direct Thrombin Inhibitor (Prodrug) | Oral anticoagulant used in thromboembolic disorders.[2] For research use only.[2] |
| Dabigatran etexilate | Direct Thrombin Inhibitor (Prodrug) | Oral anticoagulant.[9] Sensitive to moisture, requiring storage in original container.[5] |
| Argatroban | Direct Thrombin Inhibitor | Administered intravenously.[10] |
| Bivalirudin | Direct Thrombin Inhibitor | Administered intravenously.[10] |
Experimental Protocols and Workflows
The logical workflow for the disposal of this compound in a research setting is outlined below. This process ensures that all safety and regulatory considerations are met.
Caption: Disposal workflow for this compound in a research lab.
This comprehensive approach to the disposal of this compound ensures that research professionals can manage this investigational compound safely and in compliance with environmental regulations, thereby building trust and reinforcing a culture of safety in the laboratory.
References
- 1. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. FDA Drug Safety Communication: Special storage and handling requirements must be followed for Pradaxa (dabigatran etexilate mesylate) capsules | FDA [fda.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Personal protective equipment for handling (2R)-Atecegatran
Essential Safety and Handling Guide for (2R)-Atecegatran
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 917904-13-3) is publicly available.[1][2] The following guidance is based on a risk assessment for a potent, small molecule, direct thrombin inhibitor and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is an oral anticoagulant that functions as a direct thrombin inhibitor, investigated for its potential in preventing thromboembolic disorders.[1] As a potent pharmaceutical compound, it requires stringent handling procedures to minimize occupational exposure and ensure the safety of laboratory personnel. The primary health risks associated with direct thrombin inhibitors are related to bleeding complications.[3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to potent compounds. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity Level | Task Examples | Minimum PPE Requirements |
| Low Risk | - Handling sealed containers- Visual inspection | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves |
| Moderate Risk | - Weighing and preparing solutions in a ventilated enclosure- Performing dilutions- Handling of solutions at low concentrations | - Disposable lab coat or gown with knit cuffs- Chemical splash goggles- Double pair of nitrile gloves |
| High Risk | - Handling of neat powder outside of a containment system- Procedures with a high potential for aerosol generation (e.g., sonication, vortexing)- Cleaning of contaminated equipment | - Disposable, low-linting coverall- Face shield worn over chemical splash goggles- Double pair of nitrile gloves- Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator (PAPR) based on risk assessment) |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling potent compounds like this compound.
Preparation:
-
Designated Area: All handling of this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Decontamination: Ensure that a decontamination solution (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, or a validated cleaning agent) is readily available in the work area.[5][6]
-
Waste Disposal: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[7]
Personal Protective Equipment (PPE) Protocol:
Donning (Putting On) PPE:
-
Outer Garments: Put on a disposable gown or coverall.
-
Gloves (Inner Pair): Don the first pair of nitrile gloves.
-
Respiratory Protection: If required, put on your respirator. Ensure it has been fit-tested.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves (Outer Pair): Don the second pair of nitrile gloves over the cuffs of the gown or coverall.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Outer Garments: Remove the disposable gown or coverall by rolling it down and away from your body. Dispose of it in the hazardous waste container.
-
Eye and Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE, contaminated lab supplies (e.g., pipette tips, tubes), and any solid this compound waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled, leak-proof hazardous waste container. Do not dispose of this waste down the drain.[8]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[9]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable decontamination solution before washing.
-
Waste Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[7][10]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or generates significant dust or aerosols, evacuate the immediate area.
-
Don PPE: Before cleaning the spill, don the appropriate PPE as outlined for high-risk activities.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp cloth or absorbent pad to prevent the powder from becoming airborne.
-
Decontamination: Clean the spill area with a decontamination solution, working from the outside in.[11] All materials used for spill cleanup must be disposed of as hazardous waste.
Visual Guidance
Caption: PPE Selection Workflow for this compound.
References
- 1. This compound|CAS 917904-13-3|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ph.health.mil [ph.health.mil]
- 6. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. chemkleancorp.com [chemkleancorp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
